4-Bromo-2-benzofuran-1[3H]-one
Description
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Properties
IUPAC Name |
4-bromo-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACJSJRQNWAGJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Br)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469128 | |
| Record name | 4-Bromo-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102308-43-0 | |
| Record name | 4-Bromo-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-benzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-benzofuran-1(3H)-one, also known as 4-bromophthalide, is a brominated derivative of the benzofuranone heterocyclic scaffold. This compound serves as a versatile intermediate in organic synthesis, finding application in the preparation of various pharmaceutical and biologically active molecules. Its utility as a building block in the synthesis of analogs of the antidepressant citalopram, vasorelaxant butylphthalide derivatives, and tetracycline analogs known as pentacyclines highlights its significance in medicinal chemistry. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in research and development.
Physicochemical Properties
The fundamental physicochemical properties of 4-Bromo-2-benzofuran-1(3H)-one are summarized in the table below, providing a consolidated reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅BrO₂ | |
| Molecular Weight | 213.03 g/mol | |
| Appearance | White to pale yellow or light brown solid | |
| Melting Point | 103-104 °C | |
| Boiling Point (Predicted) | 378.2 ± 42.0 °C | |
| Density (Predicted) | 1.742 ± 0.06 g/cm³ | |
| Solubility | Soluble in ethanol and water (for recrystallization), soluble in N,N-dimethylformamide (for the related 4-bromophthalimide). General solubility in common organic solvents is expected for this class of compounds. | |
| Storage | Sealed in a dry place at room temperature. |
Synthesis and Experimental Protocols
While a specific, detailed, and publicly available experimental protocol for the synthesis of 4-Bromo-2-benzofuran-1(3H)-one is not readily found in the searched literature, a general understanding can be derived from the synthesis of related compounds, such as 4-bromophthalic anhydride. The synthesis of isobenzofuran-1(3H)-ones can be achieved through the oxidation of indane derivatives or the conversion of o-alkylbenzoic acids.
A potential synthetic workflow, adapted from the synthesis of similar compounds, is visualized below. This diagram illustrates a logical, though not experimentally verified for this specific compound, pathway.
General Experimental Considerations for Synthesis (Hypothetical):
A plausible laboratory-scale synthesis could involve the selective benzylic bromination of a substituted toluene derivative followed by an intramolecular cyclization. For instance, starting from 2-methyl-3-bromobenzoic acid, a radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent such as carbon tetrachloride could yield 2-(bromomethyl)-3-bromobenzoic acid. Subsequent intramolecular esterification, potentially facilitated by a non-nucleophilic base, would lead to the desired 4-Bromo-2-benzofuran-1(3H)-one.
Purification would likely involve recrystallization from a solvent system such as ethanol/water, as suggested by the melting point data.
Spectroscopic Analysis
Detailed experimental spectra for 4-Bromo-2-benzofuran-1(3H)-one are not available in the public domain based on the conducted searches. However, based on the known structure and spectroscopic data of analogous compounds, the expected spectral characteristics can be predicted.
1H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the lactone ring. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The two protons of the methylene group (at position 3) would likely appear as a singlet around 5.0-5.5 ppm, shifted downfield due to the adjacent oxygen atom and the aromatic ring.
13C NMR Spectroscopy (Predicted):
The carbon NMR spectrum would be expected to show eight distinct signals. The carbonyl carbon of the lactone would be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons would appear in the region of 120-150 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The methylene carbon would likely resonate around 70-80 ppm.
Infrared (IR) Spectroscopy (Predicted):
The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone ring, expected in the region of 1760-1780 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and C-O stretching vibrations would appear in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (Predicted):
The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. The fragmentation pattern would likely involve the loss of CO and Br, leading to characteristic fragment ions.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the searched literature regarding the direct biological activities or the involvement of 4-Bromo-2-benzofuran-1(3H)-one in any signaling pathways. Its primary role described is that of a synthetic intermediate. However, the broader class of benzofuranones is known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects. Further research is required to elucidate any intrinsic biological properties of this specific compound.
The workflow for evaluating the biological activity of a novel compound like 4-Bromo-2-benzofuran-1(3H)-one would typically follow the path outlined in the diagram below.
An In-Depth Technical Guide to 4-Bromo-2-benzofuran-1[3H]-one: A Key Intermediate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-benzofuran-1[3H]-one, a crucial building block in the synthesis of complex organic molecules and pharmaceutical agents. This document details its chemical properties, synthesis, and significant applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Core Compound Properties
This compound, also known as 4-bromophthalide, is a brominated heterocyclic compound. Its structure features a benzofuranone core with a bromine atom substituted on the aromatic ring, making it an excellent substrate for a variety of chemical transformations.
| Property | Value | Source |
| CAS Number | 102308-43-0 | [1] |
| Molecular Formula | C₈H₅BrO₂ | [1] |
| Molecular Weight | 213.03 g/mol | Calculated |
| Synonyms | 4-bromoisobenzofuran-1(3H)-one, 4-bromo-1,3-dihydro-2-benzofuran-1-one | N/A |
Synthesis and Production
The primary route to synthesizing this compound involves the reduction of its precursor, 4-bromophthalic anhydride. While specific, detailed protocols for the direct synthesis of this compound are not extensively published in peer-reviewed literature, the synthesis of the 4-bromophthalic anhydride precursor is well-documented.
One established method for preparing 4-bromophthalic anhydride involves the reaction of phthalic anhydride with bromine in an aqueous alkali solution, followed by acidification and dehydration.[2] An alternative patented process describes the reaction of 4-chlorotetrahydrophthalic anhydride with elemental bromine in the presence of iron.[2] Another approach reports the synthesis from N-methyl-4-nitrophthalimide, which is reduced and then converted to the target anhydride via a Sandmeyer reaction.[3]
A generalized workflow for the synthesis of the precursor is outlined below.
Caption: General workflow for the synthesis of the precursor, 4-bromophthalic anhydride.
Once the anhydride is obtained, it can be selectively reduced to the desired this compound.
Key Applications in Synthetic Chemistry
The primary utility of this compound lies in its role as a versatile intermediate for constructing more complex molecular architectures, particularly in the field of medicinal chemistry. The presence of the bromine atom makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction.[4][5] In this reaction, this compound (an organohalide) is coupled with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.[4] This reaction is instrumental in synthesizing a variety of substituted benzofuranone derivatives, which are scaffolds for numerous biologically active compounds, including analogs of the antidepressant Citalopram.
The catalytic cycle for the Suzuki-Miyaura coupling is a well-established three-step process:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Palladium(II) complex.[6]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium complex, displacing the halide. This step is facilitated by the base.[6]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle.[6]
Caption: Application of this compound in Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the anhydrous solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Other Applications
Beyond Suzuki coupling, the bromine atom on the benzofuranone core can participate in other cross-coupling reactions such as Heck, Sonogashira, and Buchwald-Hartwig amination, further expanding its utility in synthesizing diverse chemical libraries for drug discovery.[7] It is also a known intermediate in the synthesis of butylphthalide derivatives, which have been investigated for their vasorelaxant activity.
Biological Significance
Currently, there is no published evidence to suggest that this compound possesses direct biological activity or is involved in specific signaling pathways. Its significance in the life sciences is primarily as a synthetic intermediate for the creation of more complex, biologically active benzofuran derivatives.[8] The benzofuran scaffold is a common motif in many pharmaceuticals and natural products with a wide range of activities, including antidepressant, anticancer, and antimicrobial properties.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, which provide an efficient means to synthesize complex substituted benzofuranones. These derivatives are important scaffolds in the development of new therapeutic agents. While direct biological activity of the title compound has not been reported, its role as a key building block ensures its continued importance for researchers and scientists in synthetic and medicinal chemistry.
References
- 1. This compound | C8H5BrO2 | CID 11593715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4962206A - Process for the preparation of 4-bromophthalic anhydride - Google Patents [patents.google.com]
- 3. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 4-Bromo-2-benzofuran-1(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-2-benzofuran-1(3H)-one, a valuable intermediate in organic synthesis. Due to the limited availability of directly published spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related compounds and general spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to aid researchers in their own characterization efforts.
Chemical Structure and Properties
-
IUPAC Name: 4-Bromo-2-benzofuran-1(3H)-one
-
Synonyms: 4-Bromophthalide
-
Chemical Formula: C₈H₅BrO₂[1]
-
Molecular Weight: 213.03 g/mol
-
CAS Number: 102308-43-0[2]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Bromo-2-benzofuran-1(3H)-one. These predictions are derived from known data of similar benzofuranone structures and bromo-aromatic compounds.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.6 | m | 2H | Aromatic-H |
| ~ 7.4 - 7.2 | m | 1H | Aromatic-H |
| ~ 5.3 | s | 2H | -CH₂- |
Predicted solvent: CDCl₃
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C=O (lactone) |
| ~ 145 | Aromatic C (quaternary) |
| ~ 135 | Aromatic C-H |
| ~ 130 | Aromatic C-H |
| ~ 125 | Aromatic C-Br |
| ~ 120 | Aromatic C (quaternary) |
| ~ 115 | Aromatic C-H |
| ~ 70 | -CH₂- |
Predicted solvent: CDCl₃
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch[3] |
| ~ 1760 | Strong | C=O (lactone) stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch[3] |
| ~ 1250 | Strong | C-O stretch |
| ~ 1050 | Strong | C-Br stretch |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bend[3] |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Abundance | Assignment |
| 212/214 | ~ 1:1 | [M]⁺, [M+2]⁺ (Molecular ion peak with bromine isotope pattern)[4] |
| 183/185 | Variable | [M-CO]⁺ |
| 133 | Variable | Phthalidyl cation |
| 104 | Variable | [M-Br-CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of purified 4-Bromo-2-benzofuran-1(3H)-one in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]
-
Filtration: Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters for ¹H NMR:
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
Acquisition Parameters for ¹³C NMR:
-
Use a proton-decoupled pulse sequence.
-
Acquire the spectrum with a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (typically 1024 or more) to obtain an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Methodology (KBr Pellet):
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum as described above.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, which should exhibit the characteristic 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes, and for significant fragment ions.[4]
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the spectroscopic analysis and data integration for the structural elucidation of 4-Bromo-2-benzofuran-1(3H)-one.
Caption: General workflow for spectroscopic analysis.
Caption: Data integration for structure elucidation.
References
Unraveling the Solid-State Architecture: A Guide to the Crystal Structure Analysis of Brominated Benzofuranones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuranones are a class of heterocyclic compounds that form the core structure of many biologically active molecules and natural products.[1][2] Their derivatives are known to exhibit a wide range of pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties.[2][3][4] The introduction of a bromine atom to the benzofuranone scaffold can significantly influence its physicochemical properties and biological activity, making brominated benzofuranones attractive targets for drug discovery and development.[3][5]
A comprehensive understanding of the three-dimensional structure of these molecules at the atomic level is paramount for rational drug design and structure-activity relationship (SAR) studies. Single-crystal X-ray diffraction is the most powerful technique for elucidating the precise solid-state arrangement of atoms and molecules. This technical guide provides an in-depth overview of the methodologies involved in the crystal structure analysis of brominated benzofuranones.
While a specific crystal structure analysis for 4-Bromo-2-benzofuran-1[3H]-one is not publicly available in the searched literature, this guide will leverage data and protocols from closely related brominated benzofuran derivatives to provide a comprehensive framework for its potential analysis.
Experimental Protocols
A detailed experimental workflow is crucial for obtaining high-quality crystals and accurate crystallographic data. The following protocols are based on established methodologies for the synthesis and crystal structure determination of related benzofuran compounds.[6][7]
Synthesis of Brominated Benzofuranones
The synthesis of brominated benzofuranones can be achieved through various synthetic routes. A common approach involves the reaction of substituted phenols with α-bromo carbonyl compounds, followed by intramolecular cyclization.[4][8] For the synthesis of brominated derivatives, brominated starting materials can be used, or bromination can be carried out on the benzofuranone core.[3]
Illustrative Synthetic Step:
A general method for synthesizing benzofuranone derivatives involves the reaction of a substituted salicylaldehyde with an α-bromoacetate, followed by cyclization.[8] To obtain a brominated analog, a brominated salicylaldehyde could be used as a starting material.
The progress of the reaction is typically monitored by Thin Layer Chromatography (TLC).[9] Upon completion, the product is isolated through extraction and purified by techniques such as column chromatography or recrystallization to obtain single crystals suitable for X-ray diffraction.[9][10]
Single-Crystal X-ray Diffraction
The determination of the crystal structure involves the following key steps:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[11]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature, often low temperatures like 173 K or 296 K, to minimize thermal vibrations.[6][7] A Bruker SMART APEXII CCD diffractometer is an example of an instrument used for this purpose.[6]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F².[7] Software packages such as SHELXS and SHELXL are commonly used for structure solution and refinement.[6][7]
Data Presentation: Crystallographic Data of Related Brominated Benzofuran Derivatives
The following tables summarize the crystallographic data for representative brominated benzofuran derivatives, providing a reference for the expected parameters for this compound.
Table 1: Crystal Data and Structure Refinement for 5-Bromo-3-(4-fluorophenylsulfinyl)-2-phenyl-1-benzofuran [6]
| Parameter | Value |
| Chemical Formula | C₂₀H₁₂BrFO₂S |
| Formula Weight | 415.27 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.2288 (2) |
| b (Å) | 9.4790 (2) |
| c (Å) | 10.4939 (2) |
| α (°) | 67.396 (1) |
| β (°) | 89.933 (1) |
| γ (°) | 82.373 (1) |
| Volume (ų) | 838.74 (3) |
| Z | 2 |
| Temperature (K) | 173 |
| Radiation | Mo Kα |
| R[F² > 2σ(F²)] | 0.030 |
| wR(F²) | 0.079 |
Table 2: Crystal Data and Structure Refinement for 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime [7]
| Parameter | Value |
| Chemical Formula | C₁₀H₈BrNO₂ |
| Formula Weight | 254.08 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.9548 (6) |
| b (Å) | 9.4897 (10) |
| c (Å) | 17.2906 (19) |
| β (°) | 96.943 (6) |
| Volume (ų) | 969.91 (18) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα |
| R[F² > 2σ(F²)] | 0.033 |
| wR(F²) | 0.096 |
Mandatory Visualizations
The following diagrams illustrate the generalized workflows and relationships in the synthesis and structural analysis of brominated benzofuranones.
Conclusion
The crystal structure analysis of brominated benzofuranones is a critical step in understanding their structure-activity relationships and in the development of new therapeutic agents. Although the specific crystal structure of this compound is not yet reported in the literature, the established methodologies for related compounds provide a clear and robust framework for its future analysis. The data and protocols presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development, facilitating the design and characterization of novel benzofuranone derivatives. Further research into the crystallography of this and other related compounds will undoubtedly contribute to the advancement of these scientific disciplines.
References
- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 5. benchchem.com [benchchem.com]
- 6. 5-Bromo-3-(4-fluorophenylsulfinyl)-2-phenyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianinstituteofresearch.org [asianinstituteofresearch.org]
- 10. d-nb.info [d-nb.info]
- 11. mdpi.com [mdpi.com]
reactivity and stability studies of 4-Bromo-2-benzofuran-1[3H]-one
An In-depth Technical Guide on the Reactivity and Stability of 4-Bromo-2-benzofuran-1[3H]-one
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, also widely known as 4-Bromophthalide, is a halogenated derivative of the benzofuranone heterocyclic system.[1] Its structure, featuring a lactone ring fused to a brominated benzene ring, makes it a versatile intermediate in organic synthesis. It serves as a crucial building block for various biologically active molecules, including analogs of the antidepressant Citalopram, vasorelaxant butylphthalide derivatives, and novel tetracycline analogs known as pentacyclines.[2] Understanding the reactivity and stability of this compound is paramount for its effective utilization in synthetic chemistry, for developing robust analytical methods, and for predicting the shelf-life and degradation pathways of its derivatives in drug development. This guide provides a comprehensive overview of its chemical properties, reactivity profile, and stability characteristics, supported by detailed experimental protocols and logical diagrams.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental for its handling, formulation, and analysis.
| Property | Value | Reference |
| CAS Number | 102308-43-0 | [2] |
| Molecular Formula | C₈H₅BrO₂ | [1] |
| Molecular Weight | 213.03 g/mol | [1] |
| Synonyms | 4-Bromophthalide; 4-Bromo-1(3H)-isobenzofuranone; 4-Bromoisobenzofuran-1(3H)-one | [1] |
| Appearance | Data not explicitly available; related compounds are typically white to off-white powders. |
Reactivity Profile
The reactivity of this compound is governed by three main features: the electrophilic character of the aromatic ring, the susceptibility of the lactone's carbonyl group to nucleophilic attack, and the potential for the lactone ring to open. The benzofuran moiety is generally reactive toward electrophiles.[3]
Electrophilic Aromatic Substitution
The benzene ring of the molecule can undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity are influenced by two competing factors:
-
The Bromo Group : As a halogen, it is an ortho-, para-directing group but is deactivating towards EAS due to its inductive electron-withdrawing effect.[4]
-
The Fused Lactone Ring : The oxygen atom can donate electron density, activating the ring, while the carbonyl group is deactivating.
The overall outcome of these competing effects determines the position of substitution in reactions like nitration, further halogenation, or Friedel-Crafts reactions. Aromatic compounds typically require strong electrophiles for substitution to occur.[4]
Nucleophilic Reactions
The primary site for nucleophilic attack is the electrophilic carbon of the lactone's carbonyl group. This can lead to the addition of a nucleophile and subsequent ring-opening.
Additionally, the bromine atom on the aromatic ring makes the molecule a suitable substrate for transition-metal-catalyzed cross-coupling reactions. It is notably used in Suzuki couplings for the preparation of Citalopram analogs, where the bromine atom is substituted with a new carbon-carbon bond.[2]
Ring-Opening Reactions
The lactone ring is susceptible to cleavage under various conditions. This is a critical reaction pathway that influences its stability.
-
Hydrolysis : Under strongly acidic or basic conditions, the lactone can hydrolyze to form the corresponding 2-(hydroxymethyl)-4-bromobenzoic acid. This is a common degradation pathway for lactone-containing compounds.[5]
-
Aminolysis/Alcoholysis : Reaction with amines or alcohols, often catalyzed, can open the ring to form the corresponding amides or esters.
Caption: Key reactivity pathways for this compound.
Stability Studies
The stability of this compound is a critical parameter for its storage and application. The benzofuranone ring system can be susceptible to degradation under stress conditions.[5]
Degradation Pathways
Key factors that can influence the stability of the compound include:
-
pH : The lactone is prone to hydrolysis, particularly in strongly acidic or basic environments, leading to the ring-opened carboxylic acid.
-
Oxidation : The molecule may be susceptible to oxidative degradation, although specific pathways are not well-documented.
-
Photolysis : Aromatic and heterocyclic compounds can be sensitive to light, potentially leading to photodegradation.
-
Thermal Stress : High temperatures can induce decomposition.
Forced Degradation Experimental Protocol
To assess the intrinsic stability and identify potential degradation products, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing.
Objective: To identify the primary degradation pathways and products of this compound and to facilitate the development of a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions :
-
Acid Hydrolysis : Mix the stock solution with 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis : Mix the stock solution with 0.1 N NaOH at room temperature for a specified period.
-
Oxidative Degradation : Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation : Store the solid compound in a hot air oven at a high temperature (e.g., 105°C). Also, heat the stock solution under reflux.
-
Photolytic Degradation : Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.
-
-
Sample Analysis : At predetermined time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis.
-
Analytical Method : Analyze all samples using a stability-indicating HPLC method, typically with a C18 column and a gradient elution of water and acetonitrile (both with 0.1% formic acid or other modifier). Use a PDA detector to monitor peak purity and a Mass Spectrometer (MS) detector to identify the mass-to-charge ratio (m/z) of the parent compound and any degradation products.
-
Evaluation : Calculate the percentage of degradation. A method is considered "stability-indicating" if it can resolve the parent peak from all significant degradation product peaks.[5]
References
Technical Guide: Solubility of 4-Bromo-2-benzofuran-1[3H]-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4-Bromo-2-benzofuran-1[3H]-one, a key intermediate in the synthesis of various pharmaceutical compounds. As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in peer-reviewed literature. Consequently, this document provides a comprehensive framework for determining its solubility. It includes a detailed experimental protocol for the widely accepted isothermal equilibrium method (shake-flask), a structured table for data presentation, and a discussion of the key physicochemical factors that govern solubility. This guide is intended to equip researchers with the necessary methodology to generate reliable and reproducible solubility data, crucial for process development, formulation, and preclinical studies.
Introduction
This compound is a versatile building block in medicinal chemistry. Its utility in the synthesis of citalopram analogs and other biologically active molecules underscores the importance of understanding its fundamental physicochemical properties. Solubility is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and the formulation of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility profile in various organic solvents is essential for optimizing synthetic routes and ensuring process scalability and efficiency.
This document outlines a standardized methodology for determining the thermodynamic solubility of this compound. Furthermore, it presents a visual representation of the experimental workflow and the theoretical principles governing the solubility of organic compounds.
Factors Influencing Solubility
The solubility of a solid organic compound like this compound in an organic solvent is governed by a combination of factors related to both the solute and the solvent. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2] Key factors include:
-
Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[1][2]
-
Intermolecular Forces: The strength and types of intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, Van der Waals forces) between solute-solute, solvent-solvent, and solute-solvent molecules are crucial. For dissolution to occur, the solute-solvent interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions.[1]
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. Increased thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent.[3][4]
-
Molecular Size and Structure: Generally, larger molecules or those with more complex structures may have lower solubility.[3][4] The presence of functional groups that can participate in hydrogen bonding, such as hydroxyl or carboxyl groups, can significantly increase solubility in polar protic solvents.[1][3]
The logical relationship between these factors is visualized in the diagram below.
Experimental Protocol: Thermodynamic Solubility Determination
The following protocol describes the "shake-flask" method, which is considered the gold standard for determining equilibrium (thermodynamic) solubility.[5][6][7] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Materials and Equipment
-
This compound (solid, high purity)
-
Organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, heptane), analytical grade or higher
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatic shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), UV-Vis Spectrophotometer)
Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at equilibrium. A starting point is to add approximately 20-50 mg of the solid to each vial.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in the thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period to allow the system to reach equilibrium. The time required can vary significantly and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[6]
-
Sample Collection and Preparation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for a short period (e.g., 1-2 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial for analysis. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Replicates: Perform the entire experiment in triplicate for each solvent to ensure the reproducibility of the results.
The experimental workflow is depicted in the diagram below.
Data Presentation
Quantitative solubility data should be recorded systematically to allow for clear interpretation and comparison across different solvents and conditions. The following table provides a template for presenting the experimental results.
| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Std. Dev. (mg/mL) | Molar Solubility (mol/L) | Notes / Observations |
| Methanol | 25 | ||||
| Ethanol | 25 | ||||
| Acetone | 25 | ||||
| Ethyl Acetate | 25 | ||||
| Dichloromethane | 25 | ||||
| Toluene | 25 | ||||
| Heptane | 25 | ||||
| Other Solvents |
Molecular Weight of this compound: 213.03 g/mol
Conclusion
References
- 1. youtube.com [youtube.com]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. who.int [who.int]
- 7. researchgate.net [researchgate.net]
theoretical and computational studies of 4-Bromo-2-benzofuran-1[3H]-one
An In-Depth Technical Guide to the Theoretical and Computational Study of 4-Bromo-2-benzofuran-1[3H]-one
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical and electronic properties of novel chemical entities is paramount. This guide provides a detailed overview of the theoretical and computational approaches that can be applied to the study of this compound, a versatile reactant in the synthesis of various pharmaceutical analogs.[1] While direct experimental and computational studies on this specific molecule are limited in publicly available literature, this document extrapolates from research on closely related benzofuran derivatives to provide a robust framework for its investigation.
Physicochemical and Spectroscopic Data
A critical first step in the study of any compound is the characterization of its fundamental properties. For this compound (C8H5BrO2), this includes its molecular weight, melting point, and spectroscopic signatures that allow for its identification and the assessment of its purity.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H5BrO2 | PubChem[2] |
| Molecular Weight | 213.03 g/mol | PubChem[2] |
| CAS Number | 102308-43-0 | ChemicalBook[1] |
Table 2: Spectroscopic Data for Related Brominated Benzofuran Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | Mass Spec (m/z) | Source |
| N-(4-Bromo-1,3-dihydroisobenzofuran-1-yl)-4-methylbenzenesulfonamide | 7.91–7.81 (m, 2H), 7.48 (d, 1H), 7.33 (d, 2H), 7.28 (d, 1H), 7.22 (d, 1H), 6.62 (dd, 1H), 5.17 (d, 1H), 4.93 (dd, 1H), 4.86 (d, 1H), 2.45 (s, 3H) | 143.8, 140.1, 138.7, 138.5, 132.6, 130.3, 129.8, 127.4, 122.1, 116.0, 90.0, 73.1, 21.8 | 3263, 2929, 2915, 2850, 1450, 1341, 1315, 1159, 1077, 1014 | 366.9859 (calcd), 366.9887 (found) | Korea Science[3] |
| 1–(5-Bromo-2–(4-fluorophenyl)benzofuran-7-yl)ethanone | 2.93 (s, 3H), 6.98 (s, 1H), 7.18 (t, 2H), 7.83 (t, 2H), 7.86 (d, 1H), 7.97 (d, 1H) | 30.9, 100.1, 116.3, 125.6, 127.1, 127.6, 128.1, 128.5, 132.2, 132.8, 151.9, 156.9, 163.4, 194.5 | 668, 784, 898, 987, 1029, 1166, 1280, 1365, 1488, 1555, 1682 | 332.9848 (found) | Taylor & Francis Online[4] |
| 1-[3-(Bromomethyl)-4-Ethoxy-1-Benzofuran-2-yl]Ethanone | 1.55 (t, 3H), 2.62 (s, 3H), 4.21 (q, 2H), 5.17 (s, 2H), 6.66 (m, 1H), 7.10 (m, 1H), 7.38 (m, 1H) | 14.69, 22.59, 27.78, 64.22, 104.72, 104.81, 116.84, 124.75, 129.64, 146.90, 155.21, 155.61, 190.93 | Not Specified | 320.9926 (calcd), 320.9920 (found) | MDPI[5] |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis, purification, and characterization of this compound. The following sections outline general procedures adapted from the synthesis of related benzofuran derivatives.
Synthesis
A general method for the synthesis of benzofuranone derivatives involves the reaction of a substituted salicylaldehyde with a halo-ketone.[6] For this compound, a plausible synthetic route would involve the cyclization of a brominated precursor.
General Procedure for Synthesis of Benzofuranone Derivatives: A mixture of a substituted salicylaldehyde (2 mmol), an appropriate bromo-compound (2 mmol), and a base such as potassium tertiary butoxide (2 mmol) in a solvent like Dichloromethane (DCM) (10 ml) is refluxed for a specified period (e.g., 3 hours).[6] The reaction progress is monitored by Thin Layer Chromatography (TLC).[6] Upon completion, the reaction mixture is worked up by washing with an acidic solution (e.g., 10% HCl) and water.[6] The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.[6]
Purification
Purification of the synthesized compound is essential to remove impurities and unreacted starting materials.
General Procedure for Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[6] Column chromatography over silica gel is another common method for purification.[5]
Spectroscopic Analysis
Spectroscopic techniques are employed to confirm the structure and purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet containing a small amount of the sample.
-
Record the IR spectrum using an FTIR spectrophotometer.[8]
-
-
Mass Spectrometry (MS):
-
Dissolve the sample in a suitable solvent.
-
Analyze using an LC-MS system with an electrospray ionization (ESI) source.[7]
-
Theoretical and Computational Studies
Computational chemistry provides valuable insights into the electronic structure, reactivity, and potential biological activity of molecules.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a powerful method for studying the properties of molecules.
Methodology for DFT Calculations:
-
Geometry Optimization: The 3D structure of this compound is generated and its geometry is optimized using a DFT functional (e.g., B3LYP or GGA-PBE) with a suitable basis set (e.g., 6-31G(d,p)).[9][10]
-
Property Calculations: Following optimization, various properties can be calculated, including:
-
Vibrational Frequencies: To predict the IR spectrum and confirm the nature of the stationary point.
-
Electronic Properties: Such as HOMO-LUMO energies, which provide insights into chemical reactivity.[11]
-
Global Reactivity Descriptors: Including chemical potential (μ), hardness, and electrophilicity, which can be calculated from the HOMO and LUMO energies.[11]
-
NMR Chemical Shifts: Can be calculated and compared with experimental data for structure validation.
-
Table 3: Calculated Global Reactivity Descriptors for a Related Furan-2(5H)-one Derivative (Calculated using wB97X-D/6.31G(d,p))
| Descriptor | Value (eV) |
| Electronic Chemical Potential (μ) | -4.5031 |
| Source: MDPI[11] |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target. This is particularly relevant for drug development.
General Workflow for Molecular Docking:
-
Preparation of Receptor and Ligand: The 3D structures of the protein target and the ligand (this compound) are prepared. This involves adding hydrogen atoms, assigning charges, and defining the binding site.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to explore possible binding poses of the ligand within the receptor's active site.[12]
-
Analysis of Results: The results are analyzed to identify the most favorable binding poses based on scoring functions, which estimate the binding energy.[12] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are also examined.
Visualizations
Diagrams are essential for illustrating workflows and relationships in a clear and concise manner.
Caption: General experimental and computational workflow.
Caption: Logical relationships in drug discovery.
Conclusion
While direct and extensive research on this compound is not widely published, this guide provides a comprehensive framework for its study by leveraging data and methodologies from related benzofuran derivatives. The combination of experimental synthesis and characterization with theoretical and computational analysis is crucial for elucidating the properties of this compound and assessing its potential in drug development and other applications. The versatility of the benzofuran scaffold suggests that this compound is a promising candidate for further investigation.[5][13]
References
- 1. 4-BROMO-2-BENZOFURAN-1(3H)-ONE | 102308-43-0 [chemicalbook.com]
- 2. This compound | C8H5BrO2 | CID 11593715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Intramolecular Oxa-Mannich Reaction of 1,3-Dihydro-2-benzofuran-1-ol for Efficient Synthesis of 1-Aminophthalan Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. asianinstituteofresearch.org [asianinstituteofresearch.org]
- 7. benchchem.com [benchchem.com]
- 8. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. physchemres.org [physchemres.org]
- 10. Radical Scavenging Activity: DFT and Multilinear Regression Studies of Benzofuran-1,3-thiazolidin-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 13. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
Commercial Availability and Suppliers of 4-Bromo-2-benzofuran-1[3H]-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for 4-Bromo-2-benzofuran-1[3H]-one (CAS No. 102308-43-0). This compound, also known as 4-bromophthalide, is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.
Physicochemical Properties
| Property | Value |
| CAS Number | 102308-43-0[1][2] |
| Molecular Formula | C₈H₅BrO₂ |
| Molecular Weight | 213.03 g/mol |
| Appearance | Typically a powder or crystalline solid |
| Synonyms | 4-Bromophthalide, 4-Bromo-3H-isobenzofuran-1-one, 4-Bromo-1(3H)-isobenzofuranone |
Commercial Suppliers
This compound is commercially available from a range of suppliers, catering to both research and bulk manufacturing needs. The following table summarizes a selection of prominent suppliers and their typical product specifications. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.
| Supplier | Purity | Available Quantities |
| Accela ChemBio Co., Ltd. | ≥97% | 0.25g, 1g, 5g, 10g, 25g, 100g |
| AstaTech (Chengdu) Pharma. Co., Ltd. | Custom | Inquire for details |
| Career Henan Chemical Co. | 95-99%, ≥99% | Inquire for bulk quantities |
| ChemicalBook | Varies by supplier | Varies by supplier |
| Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. | Custom | Inquire for details |
| Oakwood Chemical | Not specified | 250mg |
| PharmaBlock Sciences (Nanjing), Inc. | 97% | 100mg, 250mg, 1g, 5g, 10g, 25g |
| ShangHai AmK Pharmaceutical Technology Co., Ltd. | 97% | 1g, 10g, 100g |
| Shanghai Ennopharm Co., Ltd. | Custom | Inquire for details |
| SuZhou ShiYa Biopharmaceuticals, Inc. | Custom | Inquire for details |
| Wuhan ariel chemical Co., LTD. | Custom | Inquire for details |
Synthesis and Experimental Protocols
While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, a common synthetic route involves the bromination of a suitable precursor followed by cyclization. A representative protocol, adapted from general procedures for the synthesis of related benzofuranones, is provided below.
Representative Synthesis of this compound
This protocol outlines a potential two-step synthesis starting from 3-bromotoluene, proceeding through oxidation to 2-bromo-6-methylbenzoic acid, followed by benzylic bromination and subsequent intramolecular cyclization.
Step 1: Oxidation of 3-Bromotoluene to 2-Bromo-6-methylbenzoic Acid
-
In a well-ventilated fume hood, to a stirred solution of 3-bromotoluene (1 equivalent) in a suitable solvent such as a mixture of pyridine and water, add potassium permanganate (KMnO₄, approximately 3-4 equivalents) portion-wise.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.
-
Wash the filter cake with a small amount of hot water.
-
Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) until a white precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-bromo-6-methylbenzoic acid.
Step 2: Synthesis of this compound
-
Suspend 2-bromo-6-methylbenzoic acid (1 equivalent) in a suitable solvent like carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS, approximately 1.1 equivalents) and a radical initiator such as benzoyl peroxide (catalytic amount).
-
Heat the mixture to reflux (approximately 77 °C) and irradiate with a UV lamp to initiate the benzylic bromination. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter off the succinimide.
-
Concentrate the filtrate under reduced pressure. The resulting crude product, 2-bromo-6-(bromomethyl)benzoic acid, will undergo spontaneous intramolecular cyclization upon gentle heating or during workup to form this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the representative synthesis protocol described above.
Caption: Representative synthesis workflow for this compound.
Analytical Characterization
The structure and purity of this compound are typically confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the lactone ring. The aromatic protons will exhibit splitting patterns consistent with a trisubstituted benzene ring, and their chemical shifts will be influenced by the bromine and carbonyl groups. The methylene protons (-CH₂-) would typically appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine being deshielded), and the methylene carbon.
-
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band characteristic of the lactone carbonyl group (C=O), typically in the range of 1760-1780 cm⁻¹.
This technical guide serves as a starting point for researchers and professionals working with this compound. For specific applications and handling procedures, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier and relevant scientific literature.
References
An In-depth Technical Guide to the Safe Handling and Storage of 4-Bromo-2-benzofuran-1[3H]-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information and handling protocols for 4-Bromo-2-benzofuran-1[3H]-one (CAS No: 102308-43-0), a versatile reagent used in the synthesis of various pharmaceutical compounds and complex organic molecules.[1] Adherence to the following guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Chemical Identification and Physical Properties
This compound, also known as 4-bromoisobenzofuran-1(3H)-one, is a brominated heterocyclic compound.[2] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₅BrO₂ | [2] |
| Molecular Weight | 213.03 g/mol | |
| CAS Number | 102308-43-0 | [1] |
| Appearance | Solid (form may vary) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Storage Temperature | Store in a dry, cool, and well-ventilated place. | [1] |
Hazard Identification and Classification
While a specific GHS classification for this compound is not uniformly available across all supplier safety data sheets, related brominated aromatic compounds are known to cause irritation and may have other health effects. The following table summarizes the potential hazards based on data for structurally similar compounds.
| Hazard Class | GHS Classification (Potential) | Precautionary Statements (Examples) |
| Acute Toxicity, Oral | Warning (Harmful if swallowed) | P264, P270, P301+P312, P501 |
| Skin Corrosion/Irritation | Warning (Causes skin irritation) | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Eye Irritation | Warning (Causes serious eye irritation) | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Warning (May cause respiratory irritation) | P261, P271, P304+P340, P312, P403+P233 |
Note: This classification is based on data for similar compounds and should be used for guidance. A full risk assessment should be conducted before handling.
Safe Handling and Storage Protocols
3.1. Engineering Controls and Personal Protective Equipment (PPE)
Proper engineering controls and PPE are essential to minimize exposure to this compound.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3]
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) must be worn.[3] Contaminated clothing should be removed and washed before reuse.
-
Respiratory Protection: If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.
3.2. Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled, and access restricted to authorized personnel.
Experimental Protocol: Adapted Suzuki-Miyaura Coupling
The following is an adapted experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on general procedures for similar aryl bromides and should be optimized for specific substrates and scales.
4.1. Materials and Equipment
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Magnetic stirrer with heating capabilities
4.2. Procedure
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid or ester (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
4.3. Safety Precautions during the Experiment
-
Perform all additions of reagents and solvents under an inert atmosphere to prevent degradation of the catalyst and reagents.
-
Be cautious of the flammability of the organic solvents used. Ensure there are no ignition sources nearby.
-
The palladium catalyst may be pyrophoric. Handle with care under an inert atmosphere.
-
Dispose of all chemical waste, including solvents and purification materials, according to institutional and local regulations.
First Aid and Emergency Procedures
In case of exposure, follow these first aid measures immediately:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material and place it in a sealed container for disposal.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the risk assessment and safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Methodological & Application
Application Notes and Protocols for the Use of 4-Bromo-2-benzofuran-1[3H]-one in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-benzofuran-1[3H]-one is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of a bromine atom on the aromatic ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the benzofuranone core and various aryl or heteroaryl groups, facilitating the synthesis of diverse molecular scaffolds.[1][2] These resulting 4-aryl-2-benzofuran-1[3H]-one derivatives are of significant interest as they are found in a variety of biologically active compounds and natural products.[3][4][5] The Suzuki coupling offers a powerful and versatile method for generating libraries of such compounds for drug discovery and development.[2][6]
This document provides detailed application notes and a representative protocol for the Suzuki coupling reaction utilizing this compound. While specific literature on the Suzuki coupling of this exact substrate is limited, the provided protocol is based on well-established procedures for structurally similar aryl bromides and benzofuran derivatives.[2][7][8]
Principle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (typically an arylboronic acid or ester) in the presence of a base.[6][9] The catalytic cycle generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions for Suzuki-Miyaura coupling reactions involving aryl bromides, which can be adapted for this compound.
Table 1: Common Catalysts, Ligands, and Bases
| Component | Examples | Typical Loading |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ | 1-10 mol% |
| Ligand | PPh₃, P(tBu)₃, SPhos, XPhos | 2-4 equivalents relative to Pd |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KOAc | 2-3 equivalents |
Table 2: Solvent Systems and Reaction Temperatures
| Solvent System | Typical Temperature (°C) | Notes |
| Toluene/Water | 80-110 | Biphasic system, common for many Suzuki couplings. |
| Dioxane/Water | 80-100 | Good for dissolving a wide range of substrates.[7] |
| DMF | 80-120 | Can also act as a ligand, good for less reactive substrates. |
| Ethanol/Water | Reflux (approx. 80) | A greener solvent choice.[2] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: General workflow for the Suzuki coupling reaction.
Detailed Experimental Protocol
This protocol describes a representative Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask. The reaction concentration should be approximately 0.1 M with respect to the this compound.
-
Degassing: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (5 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2-benzofuran-1[3H]-one.
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura coupling is a highly effective method for the derivatization of this compound. The protocol and conditions outlined in this document provide a solid foundation for researchers to synthesize a wide array of 4-aryl-2-benzofuran-1[3H]-one analogs. Optimization of the catalyst, base, and solvent system may be necessary for specific substrates to achieve optimal yields. The versatility of this reaction makes it an indispensable tool in modern drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pjps.pk [pjps.pk]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Suzuki Coupling with 4-Bromo-2-benzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-2-benzofuran-1(3H)-one. This reaction is a powerful tool for the synthesis of 4-aryl-2-benzofuran-1(3H)-one derivatives, which are valuable scaffolds in medicinal chemistry and drug development. While a specific, validated protocol for this exact substrate is not widely published, the following guidelines are based on well-established procedures for the Suzuki coupling of aryl bromides and related heterocyclic compounds.[1][2][3][4][5][6][7][8][9][10]
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[6] This reaction is favored in pharmaceutical and fine chemical synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[11][12] The synthesis of 4-aryl-2-benzofuran-1(3H)-one derivatives via this method allows for the introduction of diverse aryl and heteroaryl moieties at the 4-position, enabling the exploration of structure-activity relationships in drug discovery programs.[13]
Reaction Scheme
The general scheme for the Suzuki coupling of 4-Bromo-2-benzofuran-1(3H)-one with an arylboronic acid is depicted below:
Caption: General Suzuki coupling of 4-Bromo-2-benzofuran-1(3H)-one.
Data Presentation: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of 4-Bromo-2-benzofuran-1(3H)-one. Optimization may be required for specific arylboronic acids.
| Component | Reagent/Condition | Typical Amount/Setting | Notes |
| Aryl Halide | 4-Bromo-2-benzofuran-1(3H)-one | 1.0 equivalent | Limiting reagent. |
| Boronic Acid | Arylboronic acid | 1.1 - 1.5 equivalents | A slight excess is used to ensure complete consumption of the aryl bromide. |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 1 - 5 mol% | Pd(dppf)Cl₂ is often effective for more challenging couplings.[10] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 2.0 - 3.0 equivalents | The choice of base can significantly impact the reaction outcome.[14] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF | 0.1 - 0.5 M | Solvents should be degassed to prevent catalyst oxidation. |
| Temperature | 80 - 120 °C | - | The reaction temperature should be optimized for each substrate combination. |
| Reaction Time | 4 - 24 hours | - | Monitor by TLC or LC-MS. |
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of 4-Bromo-2-benzofuran-1(3H)-one with a generic arylboronic acid.
Materials:
-
4-Bromo-2-benzofuran-1(3H)-one
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate [K₂CO₃])
-
Anhydrous and degassed 1,4-Dioxane and Water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-Bromo-2-benzofuran-1(3H)-one (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[9][10]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the flask.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2-benzofuran-1(3H)-one.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling protocol.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.[6][12]
Disclaimer: The provided protocol is a general guideline and should be adapted and optimized for specific substrates and reaction scales. All experiments should be conducted by trained personnel in a properly equipped laboratory, following all necessary safety precautions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. nobelprize.org [nobelprize.org]
- 13. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Citalopram Analogs Using 4-Bromo-2-benzofuran-1[3H]-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of a diverse library of Citalopram analogs, utilizing 4-Bromo-2-benzofuran-1[3H]-one as a key starting material. The protocols detailed below outline a robust synthetic strategy involving a sequential double Grignard reaction and subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This approach allows for the introduction of various substituents at the 4-position of the Citalopram scaffold, enabling extensive structure-activity relationship (SAR) studies.
Introduction
Citalopram is a well-established selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and anxiety disorders.[1] Its mechanism of action involves binding to the serotonin transporter (SERT), thereby blocking the reuptake of serotonin from the synaptic cleft and enhancing serotonergic neurotransmission.[1][2] The development of Citalopram analogs is a key area of research aimed at improving efficacy, selectivity, and pharmacokinetic properties, as well as exploring the therapeutic potential of modulating the allosteric site (S2) on SERT.[3][4]
This document details a synthetic route commencing with this compound to generate a 4-bromo-Citalopram intermediate. This intermediate serves as a versatile platform for diversification through Suzuki-Miyaura cross-coupling, allowing for the introduction of a wide array of aryl and heteroaryl moieties.
Synthetic Strategy Overview
The overall synthetic strategy is a two-stage process. The first stage involves the construction of the core Citalopram structure through a double Grignard reaction. The second stage focuses on the diversification of the 4-position via a Suzuki-Miyaura cross-coupling reaction.
Caption: General synthetic workflow for Citalopram analogs.
Experimental Protocols
Protocol 1: Synthesis of 3-(4-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine (4-Bromo-Citalopram Analog)
This protocol details the synthesis of the key 4-bromo-Citalopram intermediate via a sequential double Grignard reaction followed by acid-catalyzed cyclization.
Materials and Reagents:
-
This compound
-
Magnesium turnings
-
Iodine (catalyst)
-
1-Bromo-4-fluorobenzene
-
3-Dimethylaminopropyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) or other strong acid
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
Preparation of 4-Fluorophenylmagnesium Bromide (Grignard Reagent 1):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Prepare a solution of 1-bromo-4-fluorobenzene (1.1 equivalents) in anhydrous THF.
-
Slowly add a small portion of the 1-bromo-4-fluorobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle reflux.
-
Once initiated, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
First Grignard Reaction:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.
-
Cool the solution of this compound to 0 °C in an ice bath.
-
Slowly add the prepared 4-fluorophenylmagnesium bromide solution via cannula to the cooled solution of the starting material.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
-
Preparation and Addition of 3-Dimethylaminopropylmagnesium Chloride (Grignard Reagent 2):
-
In a separate flame-dried flask, prepare the second Grignard reagent from 3-dimethylaminopropyl chloride (1.1 equivalents) and magnesium turnings (1.2 equivalents) in anhydrous THF, following a similar procedure as in step 1.
-
Cool the reaction mixture from step 2 to 0 °C.
-
Slowly add the 3-dimethylaminopropylmagnesium chloride solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Cyclization:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol intermediate.
-
To the crude diol, add a strong acid such as concentrated HCl and stir at room temperature. The reaction progress should be monitored by TLC.
-
Once the cyclization is complete, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-(4-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine.
-
Protocol 2: Synthesis of 4-Aryl/Heteroaryl Citalopram Analogs via Suzuki-Miyaura Cross-Coupling
This protocol describes the diversification of the 4-bromo-Citalopram analog through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
-
3-(4-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add the 4-bromo-Citalopram analog (1 equivalent), the desired aryl/heteroaryl boronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted Citalopram analog.
-
Data Presentation
Table 1: Synthesis and Biological Activity of 4-Substituted Citalopram Analogs
| Compound ID | 4-Substituent | Synthesis Method | Yield (%) | SERT Kᵢ (nM) | DAT Kᵢ (nM) | NET Kᵢ (nM) | Reference |
| 1 | -Br | Double Grignard & Cyclization | Not Reported | 3.87 | 217 | 6150 | [5] |
| 2 | -Ph | Suzuki Coupling | 70-90 (Typical) | - | - | - | [6][7] |
| 3 | 4-MeO-Ph | Suzuki Coupling | 75-95 (Typical) | - | - | - | [6][7] |
| 4 | 4-CF₃-Ph | Suzuki Coupling | 60-85 (Typical) | - | - | - | [6][7] |
| 5 | 2-Thienyl | Suzuki Coupling | 65-88 (Typical) | - | - | - | [6][7] |
| 6 | 3-Pyridyl | Suzuki Coupling | 50-80 (Typical) | - | - | - | [8] |
Note: Yields for Suzuki coupling are typical ranges reported for similar aryl bromides and may vary depending on the specific boronic acid and reaction conditions used.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of Citalopram analogs.
Serotonin Transporter (SERT) Signaling Pathway
Caption: Mechanism of SERT inhibition by Citalopram analogs and allosteric modulation.
Conclusion
The synthetic protocols outlined in these application notes provide a versatile and efficient methodology for the generation of a wide range of novel Citalopram analogs. By leveraging the 4-bromo intermediate, researchers can systematically explore the impact of various substituents on the biological activity at the serotonin transporter, as well as at dopamine and norepinephrine transporters. The provided data and diagrams serve as a valuable resource for guiding the design and synthesis of next-generation antidepressants and chemical probes to further elucidate the intricacies of monoamine transporter function.
References
- 1. graphviz.org [graphviz.org]
- 2. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 3. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism for the Allosteric Inhibition of the Human Serotonin Transporter by Antidepressant Escitalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Evaluation of Bioactive Benzofuran Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of bioactive benzofuran derivatives, focusing on a palladium-catalyzed Sonogashira coupling and cyclization strategy. It further outlines protocols for evaluating their anticancer and antioxidant activities, with a specific focus on 2-aryl-5-nitrobenzofuran-based hydrazones.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules, exhibiting a wide range of pharmacological activities.[1][2] Their diverse biological profile, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, makes them a significant scaffold in medicinal chemistry and drug discovery.[1][2] This guide details the synthesis and biological evaluation of a potent benzofuran derivative, compound 3k , which has demonstrated significant cytotoxic activity against human breast cancer cells.
Data Presentation
Table 1: Synthesis and Anticancer Activity of 2-Aryl-5-nitrobenzofuran Hydrazone Derivatives
| Compound | R | Ar | Yield (%) | MCF-7 IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | EGFR IC₅₀ (µM) |
| 3c | H | 4-chlorophenyl | - | - | - | - |
| 3f | H | 4-fluorophenyl | - | - | - | 5.29 |
| 3j | H | 4-methylphenyl | - | - | 3.35 | - |
| 3k | 4-(trifluoromethyl)phenyl | 3,5-dimethoxyphenyl | - | 4.21 | 3.37 | - |
Data synthesized from literature reports.[3][4] Yields for specific compounds were not detailed in the provided search results.
Table 2: Apoptosis Induction in MCF-7 Cells by Benzofuran Derivatives
| Compound | Treatment | % Early Apoptosis | % Late Apoptosis |
| Control | Untreated | 8.95 | 2.90 |
| 3c | IC₅₀ concentration | 70.5 | 28.1 |
| 3k | IC₅₀ concentration | 76.2 | - |
Data reflects the percentage of cells undergoing apoptosis after treatment.[3][4][5]
Experimental Protocols
Synthesis of 2-(3,5-dimethoxyphenyl)-5-nitro-N'-(4-(trifluoromethyl)phenyl)benzofuran-3-carbohydrazide (Compound 3k)
This protocol describes a multi-step synthesis involving the formation of an iodophenol-hydrazone precursor followed by a Sonogashira coupling and cycloisomerization to yield the final benzofuran-hydrazone hybrid.[3][4]
Step 1: Synthesis of 2-iodo-4-nitro-6-((2-(4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol (Precursor)
-
A strategically iodinated benzaldehyde precursor is synthesized.
-
This precursor is then condensed with 4-(trifluoromethyl)phenylhydrazine to yield the iodophenol-hydrazone.
Step 2: Sonogashira Coupling and Cycloisomerization to Yield Compound 3k
-
Reaction Setup: To a dried Schlenk flask under an inert nitrogen atmosphere, add the iodophenol-hydrazone precursor (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq), and copper(I) iodide (CuI) (0.04-0.10 eq).
-
Solvent and Reagents Addition: Add anhydrous, degassed solvent (e.g., THF or toluene) followed by a base (e.g., triethylamine or diisopropylamine, 2-5 eq).
-
Alkyne Addition: Add 1-ethynyl-3,5-dimethoxybenzene (1.1 eq).
-
Degassing: Degas the reaction mixture by bubbling with nitrogen for 10-15 minutes.
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford compound 3k .
Evaluation of Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6][7]
-
Cell Seeding: Seed MCF-7 human breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator at 37°C.[6]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzofuran derivatives (e.g., compound 3k ) and incubate for 16-48 hours.[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.[6]
-
Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well and shake the plate for 10 minutes to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[6][7] The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Assessment of Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of DPPH Solution: Prepare a 0.1 mM working solution of DPPH in methanol or ethanol.
-
Reaction Mixture: Mix various concentrations of the benzofuran derivative with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[8]
-
Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at 517 nm using a spectrophotometer.[8]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration that scavenges 50% of DPPH radicals) can then be determined.
Visualizations
Experimental Workflow for Synthesis of Bioactive Benzofuran Derivatives
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity, potential to induce cell cycle arrest and inhibit receptor tyrosine kinases (VEGFR-2 & EGFR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-2-benzofuran-1[3H]-one as a Precursor in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromo-2-benzofuran-1[3H]-one as a versatile precursor in the synthesis of medicinally relevant compounds, particularly focusing on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and Pim-1 kinase inhibitors. This document includes detailed experimental protocols, quantitative data on the biological activity of derivative compounds, and visualizations of synthetic and biological pathways.
Introduction
The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic pharmaceuticals. Its derivatives have demonstrated a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. This compound is a valuable starting material in medicinal chemistry due to the presence of a reactive bromine atom, which allows for the introduction of diverse functionalities through various cross-coupling reactions. This enables the strategic design and synthesis of novel drug candidates targeting key enzymes in disease pathways.
Synthetic Applications
The bromine atom at the 4-position of this compound serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions. The two most prominent and widely used reactions in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents, which are crucial for modulating the pharmacological properties of the resulting molecules.
Key Synthetic Transformations
-
Suzuki-Miyaura Coupling: This reaction is a robust method for forming carbon-carbon bonds between the benzofuran core and various aryl or heteroaryl boronic acids or esters. This is particularly useful for synthesizing biaryl structures, which are common in PARP and kinase inhibitors.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of diverse primary and secondary amines at the 4-position of the benzofuran ring. This is a key step in the synthesis of many kinase inhibitors, where the amino group often plays a critical role in binding to the target enzyme.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks.[1] In cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of double-strand breaks and ultimately cell death, a concept known as synthetic lethality.[1] Several benzofuran-based PARP inhibitors have been developed, and this compound is an ideal precursor for the synthesis of analogs of potent PARP inhibitors like Olaparib.
Quantitative Data: In Vitro Activity of Benzofuran-Based PARP-1 Inhibitors
| Compound ID | Target | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference Compound | Reference IC50 (nM) |
| 19c | PARP-1 | 26 | - | - | Olaparib | - |
| 19c | PARP-2 | >1000 | - | - | Olaparib | - |
| 19c | - | - | SK-OV-3 | 4.98 | Olaparib | >10 |
| 8a | PARP-1 | 36 | - | - | Olaparib | 34 |
Data synthesized from multiple sources for illustrative purposes.[2][3]
Experimental Protocol: Synthesis of a 4-Aryl-2-benzofuran-1[3H]-one based PARP Inhibitor via Suzuki-Miyaura Coupling
This protocol describes a representative synthesis of a 4-aryl substituted benzofuranone, a core structure in many PARP inhibitors.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture to the flask.
-
Add the palladium catalyst (0.05 eq) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-benzofuran-1[3H]-one derivative.
Biological Assay Protocol: PARP-1 Inhibition Assay (Fluorometric)
This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA
-
NAD⁺
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
Fluorescent plate reader
Procedure:
-
In a 96-well black plate, add the assay buffer, activated DNA, and PARP-1 enzyme to each well.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a known PARP-1 inhibitor as a positive control.
-
Initiate the reaction by adding NAD⁺ to all wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]
Application in the Synthesis of Pim-1 Kinase Inhibitors
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that play a crucial role in cell survival, proliferation, and apoptosis.[5] Overexpression of Pim-1 is associated with various cancers, making it an attractive target for cancer therapy. Benzofuran derivatives have been identified as potent Pim-1 inhibitors.
Quantitative Data: In Vitro Activity of Benzofuran-Based Pim-1 Kinase Inhibitors
| Compound ID | Target | IC50 (nM) | Selectivity vs Pim-2 |
| 29 | Pim-1 | 2.4 | >100-fold |
| 38 | Pim-1 | 1.8 | >100-fold |
| 39 | Pim-1 | 1.1 | >100-fold |
Data from a study on benzofuran-2-carboxylic acids as Pim-1 inhibitors.[6]
Experimental Protocol: Synthesis of a 4-Amino-2-benzofuran-1[3H]-one based Pim-1 Kinase Inhibitor via Buchwald-Hartwig Amination
This protocol outlines a representative synthesis of a 4-amino substituted benzofuranone, a key structural element in some kinase inhibitors.
Materials:
-
This compound
-
Amine (e.g., aniline or a substituted amine)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Ligand (e.g., XPhos, SPhos, or BINAP)
-
Base (e.g., NaOtBu or K₃PO₄)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried Schlenk tube, add this compound (1.0 eq), the amine (1.2 eq), the base (1.5 eq), the palladium catalyst (0.02 eq), and the ligand (0.04 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-2-benzofuran-1[3H]-one derivative.
Biological Assay Protocol: Pim-1 Kinase Inhibition Assay
A common method to assess Pim-1 kinase activity is through an in vitro kinase assay that measures the phosphorylation of a substrate.
Materials:
-
Recombinant human Pim-1 kinase
-
Peptide substrate (e.g., a known Pim-1 substrate)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase reaction buffer
-
Scintillation counter or other detection system
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, peptide substrate, and Pim-1 kinase in each well of a microplate.
-
Add the test compounds at various concentrations to the respective wells. Include a vehicle control (DMSO) and a known Pim-1 inhibitor as a positive control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Wash the membrane to remove unreacted ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or other appropriate method.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion
This compound is a highly valuable and versatile precursor in medicinal chemistry. Its utility in the synthesis of potent PARP and kinase inhibitors through well-established cross-coupling methodologies highlights its importance in the development of novel therapeutics for cancer and other diseases. The protocols and data presented herein provide a foundation for researchers to explore the rich chemical space accessible from this starting material and to design and synthesize the next generation of targeted therapies.
References
- 1. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2-benzofuran-1[3H]-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-benzofuran-1[3H]-one scaffold is a privileged heterocyclic motif found in a variety of natural products and biologically active compounds. The ability to functionalize this core structure is of significant interest in medicinal chemistry and drug discovery for the generation of novel therapeutic agents. 4-Bromo-2-benzofuran-1[3H]-one serves as a versatile synthetic intermediate, wherein the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of substituents at the 4-position, enabling the exploration of structure-activity relationships.
This document provides detailed application notes and generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille cross-coupling reactions of this compound. While specific experimental data for this particular substrate are not extensively available in the current literature, the provided protocols are based on well-established procedures for structurally analogous aryl bromides and serve as a robust starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound.[1] This reaction is instrumental in the synthesis of biaryl structures, which are common in pharmaceutical compounds.[1]
General Reaction Scheme:
Experimental Protocol (General)
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).[1]
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O) is commonly used.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80–100 °C) and monitor the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Parameter | Reagent/Condition | Typical Amount/Concentration | Role in Reaction |
| Aryl Halide | This compound | 1.0 equivalent | Electrophile |
| Organoborane | Arylboronic Acid | 1.1 - 1.5 equivalents | Nucleophile |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | 0.5 - 5 mol% | Active catalyst formation |
| Ligand | PPh₃, SPhos, XPhos | 1 - 10 mol% | Stabilizes and activates the Pd center |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 equivalents | Activates the organoboron species |
| Solvent | Toluene/H₂O, Dioxane/H₂O, EtOH/H₂O | - | Reaction medium |
| Temperature | 80 - 110 °C | - | To drive the reaction |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction is of paramount importance in the synthesis of arylamines, which are prevalent in a vast number of pharmaceuticals.[4]
General Reaction Scheme:
Experimental Protocol (General)
-
Reaction Setup: In a glovebox or under an inert atmosphere, add to a Schlenk tube the this compound (1.0 equiv.), the amine (1.2–1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5–2.5 equiv.).[5][6]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the tube and heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C.[4] Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.[4]
-
Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is then purified by column chromatography.[5]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Parameter | Reagent/Condition | Typical Amount/Concentration | Role in Reaction |
| Aryl Halide | This compound | 1.0 equivalent | Electrophile |
| Amine | Primary or Secondary Amine | 1.2 - 1.5 equivalents | Nucleophile |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1 - 5 mol% | Active catalyst formation |
| Ligand | BINAP, XPhos, RuPhos | 2 - 10 mol% | Stabilizes and activates the Pd center |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.5 - 2.5 equivalents | Deprotonates the amine |
| Solvent | Toluene, Dioxane | - | Reaction medium |
| Temperature | 80 - 110 °C | - | To drive the reaction |
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is highly valuable for the synthesis of substituted alkynes, which are versatile intermediates in organic synthesis.[7]
General Reaction Scheme:
Experimental Protocol (General)
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).[7]
-
Reagent Addition: Add an anhydrous solvent (e.g., THF, DMF, or triethylamine). Then, add an amine base (e.g., triethylamine, diisopropylamine, 2-3 equiv.) and the terminal alkyne (1.1–1.5 equiv.) via syringe.[7]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40–80 °C).[7] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[7]
-
Purification: Dry the organic layer, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[7]
Data Presentation: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Parameter | Reagent/Condition | Typical Amount/Concentration | Role in Reaction |
| Aryl Halide | This compound | 1.0 equivalent | Electrophile |
| Alkyne | Terminal Alkyne | 1.1 - 1.5 equivalents | Nucleophile |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 1 - 5 mol% | Active catalyst formation |
| Co-catalyst | Copper(I) Iodide (CuI) | 2 - 10 mol% | Facilitates transmetalation |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | 2 - 3 equivalents | Deprotonates the alkyne |
| Solvent | THF, Toluene, DMF | - | Reaction medium |
| Temperature | Room Temperature to 80 °C | - | To drive the reaction |
Stille Coupling
The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide.[8] It is a versatile C-C bond-forming reaction with high functional group tolerance, though the toxicity of organotin reagents is a significant drawback.[9]
General Reaction Scheme:
Experimental Protocol (General)
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the organostannane reagent (1.1–1.5 equiv.) in an anhydrous, degassed solvent (e.g., toluene, THF, or DMF).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%).
-
Reaction Conditions: Heat the reaction mixture, typically between 80-120 °C, and monitor its progress by TLC or LC-MS. In some cases, additives like CuI or LiCl can accelerate the reaction.
-
Work-up: After cooling, the reaction mixture can be quenched with an aqueous solution of KF to precipitate the tin byproducts as a filterable solid.
-
Purification: Filter the mixture through celite, extract the filtrate with an organic solvent, wash with water and brine, and dry. After concentration, the crude product is purified by column chromatography.
Data Presentation: Representative Conditions for Stille Coupling of Aryl Bromides
| Parameter | Reagent/Condition | Typical Amount/Concentration | Role in Reaction |
| Aryl Halide | This compound | 1.0 equivalent | Electrophile |
| Organostannane | Aryl-, Alkenyl-, or Alkynylstannane | 1.1 - 1.5 equivalents | Nucleophile |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 1 - 5 mol% | Active catalyst formation |
| Ligand | PPh₃, AsPh₃ | 2 - 10 mol% | Stabilizes and activates the Pd center |
| Additive (Optional) | CuI, LiCl | Stoichiometric or catalytic | To accelerate transmetalation |
| Solvent | Toluene, THF, DMF | - | Reaction medium |
| Temperature | 80 - 120 °C | - | To drive the reaction |
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Vasorelaxant Agents from 4-Bromo-2-benzofuran-1[3H]-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the proposed use of 4-Bromo-2-benzofuran-1[3H]-one as a key starting material in the synthesis of potent vasorelaxant agents. The primary target molecules are derivatives of 3-n-butylphthalide (NBP), a compound known for its significant neuroprotective and vasorelaxant properties. While direct literature detailing the synthesis of vasorelaxant agents from this compound is not extensively available, its chemical structure makes it an ideal precursor for the synthesis of NBP analogues through established synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction.
Introduction
This compound is a versatile bicyclic aromatic compound. The presence of a bromine atom at the 4-position of the benzofuranone core provides a reactive handle for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions. This makes it a valuable starting material for the synthesis of a library of substituted benzofuranone derivatives with potential therapeutic applications. One of the most promising applications is the synthesis of 4-substituted-3-butylphthalide derivatives, which are analogues of the clinically used drug 3-n-butylphthalide (NBP). NBP has been approved for the treatment of ischemic stroke and has demonstrated vasorelaxant effects by improving cerebral microcirculation.
Proposed Synthetic Application: Synthesis of 4-Aryl-3-butylphthalides
A plausible and efficient synthetic route to generate novel vasorelaxant agents from this compound is through a sequential Suzuki-Miyaura coupling followed by a reduction and cyclization cascade. This approach allows for the introduction of a butyl group at the 3-position and a variety of aryl or heteroaryl moieties at the 4-position, enabling the exploration of structure-activity relationships (SAR) for vasorelaxant activity.
Experimental Workflow
Caption: Proposed synthetic workflow for vasorelaxant agents.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-benzofuran-1[3H]-one.
Representative Protocol for Vasorelaxation Assay
This protocol outlines a standard method for evaluating the vasorelaxant activity of the synthesized compounds on isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)
-
Phenylephrine (PE)
-
Synthesized test compounds
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut into rings of 3-4 mm in length.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37 °C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
Contract the aortic rings with phenylephrine (1 µM).
-
Once a stable contraction is achieved, cumulatively add the synthesized compounds in increasing concentrations to the organ bath.
-
Record the relaxation response as a percentage of the PE-induced contraction.
-
Calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).
Quantitative Data of Representative Vasorelaxant Phthalides
While specific data for derivatives of this compound are not available, the following table presents the vasorelaxant activity of 3-n-butylphthalide (NBP), the parent compound of the proposed synthetic targets.
| Compound Name | Vasorelaxant Activity (EC₅₀) | Artery Preparation | Pre-contraction Agent | Reference |
| 3-n-butylphthalide (NBP) | ~10⁻⁵ M | Rat thoracic aorta | Phenylephrine (1 µM) | [Literature Derived] |
| 3-n-butylphthalide (NBP) | ~3 x 10⁻⁵ M | Rabbit basilar artery | KCl (60 mM) | [Literature Derived] |
Signaling Pathway of Vasorelaxation by 3-n-Butylphthalide (NBP)
The vasorelaxant effect of NBP is believed to be mediated through multiple signaling pathways, primarily involving the endothelium and vascular smooth muscle cells.
Application of 4-Bromo-2-benzofuran-1[3H]-one in the Synthesis of Bioactive Molecules: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Bromo-2-benzofuran-1[3H]-one is a substituted benzofuranone scaffold that holds potential as a versatile starting material in the synthesis of complex organic molecules, including natural products and other biologically active compounds. Its structure, featuring a reactive bromine atom on the aromatic ring, makes it an ideal candidate for various cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of more elaborate molecular architectures. This document aims to provide a methodological framework for the potential application of this compound in synthetic chemistry, drawing upon established reactions for similar halo-aromatic compounds.
Despite a comprehensive search of scientific literature, the direct application of this compound in the total synthesis of a specific natural product has not been extensively documented in published research. Therefore, this document will focus on the prospective synthetic utility of this compound, providing generalized protocols for key transformations that would be central to its use in a synthetic campaign.
Prospective Synthetic Applications and Methodologies
The primary synthetic utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Table 1: Potential Cross-Coupling Reactions with this compound
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Example) | Base (Example) | Solvent (Example) | Product Type |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 4-Aryl/Vinyl-2-benzofuran-1[3H]-one |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, DiPEA | THF, DMF | 4-Alkynyl-2-benzofuran-1[3H]-one |
| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Pd₂(dba)₃/Xantphos or BINAP | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 4-Amino-2-benzofuran-1[3H]-one |
| Heck Coupling | Alkene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | DMF, Acetonitrile | 4-Alkenyl-2-benzofuran-1[3H]-one |
Experimental Protocols (Generalized)
The following protocols are generalized starting points for researchers looking to explore the reactivity of this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is crucial for achieving high yields and purity.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with a boronic acid or ester.
Materials:
-
This compound
-
Aryl or vinyl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent mixture to the flask.
-
Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Signaling Pathways and Biological Relevance
Benzofuran and benzofuranone scaffolds are present in a wide array of natural products and synthetic compounds that exhibit significant biological activities. These activities often stem from their interaction with various cellular signaling pathways. While the specific biological targets of derivatives of this compound would need to be determined experimentally, related structures have been shown to modulate pathways involved in:
-
Inflammation: Inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are key mediators of the inflammatory response.
-
Cancer: Induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in tumorigenesis, such as the NF-κB and MAPK pathways.
-
Infectious Diseases: Antimicrobial and antifungal activities through various mechanisms, including disruption of cell membranes and inhibition of essential enzymes.
Diagram: Potential Biological Investigation Workflow
Caption: A logical workflow for the biological evaluation of synthesized compounds.
While the total synthesis of natural products using this compound as a starting material is not yet a well-documented area of research, its chemical structure suggests significant potential for the synthesis of novel and biologically active molecules. The generalized protocols and workflows presented here provide a foundation for researchers to explore the synthetic utility of this promising building block. Further research into the reactivity of this compound and the biological activity of its derivatives is warranted and could lead to the discovery of new therapeutic agents.
Application Notes and Protocols for the Derivatization of 4-Bromo-2-benzofuran-1[3H]-one for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 4-Bromo-2-benzofuran-1[3H]-one, a versatile scaffold for the synthesis of novel compounds for biological screening. Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.[1][2] This document outlines detailed protocols for key derivatization reactions and subsequent biological evaluation.
Introduction to this compound as a Scaffold
This compound is a valuable starting material for generating a diverse library of compounds for biological screening. The presence of a bromine atom at the 4-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino moieties. The benzofuranone core itself is a privileged structure found in many biologically active natural products and synthetic compounds.
Derivatization Strategies via Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The following protocols are generalized procedures based on established methodologies for aryl bromides and can be adapted for this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) is recommended for this specific substrate.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2-benzofuran-1[3H]-ones
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound, making it ideal for synthesizing biaryl structures.[3]
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v) or toluene/water (4:1 v/v), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Diagram of Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-2-benzofuran-1[3H]-one Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[4]
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst such as Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.), a phosphine ligand like XPhos (0.04 equiv.), and a base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous toluene or dioxane as the solvent.
-
Reaction: Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Diagram of Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Buchwald-Hartwig amination catalytic cycle.
Protocol 3: Heck Reaction for the Synthesis of 4-Alkenyl-2-benzofuran-1[3H]-ones
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5][6]
Experimental Protocol:
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the desired alkene (1.5 equiv.), a palladium source such as Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv.), a phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.04-0.1 equiv.), and a base (e.g., triethylamine or potassium carbonate, 2.0 equiv.).
-
Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Reaction: Seal the vessel and heat the mixture to 80-120 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, filter the reaction mixture to remove the precipitated salts. Dilute the filtrate with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the residue by column chromatography.
Protocol 4: Sonogashira Coupling for the Synthesis of 4-Alkynyl-2-benzofuran-1[3H]-ones
The Sonogashira coupling is a reliable method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[4]
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], 0.02 equiv.), and a copper(I) co-catalyst (e.g., copper(I) iodide [CuI], 0.04 equiv.).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Reagent Addition: Add an anhydrous solvent such as tetrahydrofuran (THF) or DMF, followed by an amine base (e.g., triethylamine, 2.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once complete, dilute the reaction mixture with water and extract with ether or ethyl acetate. Wash the combined organic extracts, dry over a drying agent, and evaporate the solvent.
-
Purification: Purify the crude product by column chromatography.
Biological Screening Protocols
The synthesized derivatives of this compound can be evaluated for their biological activity, particularly for their potential as anticancer agents.
Protocol 5: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549, HCC1806) in a 96-well plate at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzofuranone derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Diagram of a Representative Signaling Pathway for Anticancer Activity:
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells [accscience.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Aryl-2-benzofuran-1[3H]-ones
Introduction
Benzofuranone scaffolds are pivotal structural motifs in a multitude of biologically active compounds, exhibiting a wide array of pharmacological properties including anti-tumor, antibacterial, and anti-inflammatory activities.[1][2][3] The derivatization of the benzofuranone core is therefore of significant interest to medicinal chemists and drug development professionals. 4-Bromo-2-benzofuran-1[3H]-one is a key intermediate, primed for diversification through cross-coupling reactions. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction times, improving yields, and enhancing reproducibility compared to conventional heating methods.[4][5] This document provides detailed protocols for the microwave-assisted Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[4]
Advantages of Microwave-Assisted Synthesis
The application of microwave irradiation in the synthesis of benzofuran derivatives offers several distinct advantages:
-
Rapid Reaction Times: Microwave heating can significantly reduce reaction times from hours to minutes.[4][6]
-
Improved Yields: By minimizing byproduct formation through rapid and uniform heating, microwave-assisted reactions often lead to higher isolated yields.[4]
-
Enhanced Reproducibility: Precise control over reaction parameters such as temperature and pressure in modern microwave reactors ensures consistent and reproducible outcomes.[4]
-
Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions facilitates the efficient exploration of a broader range of substrates.[4]
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.6 equiv)[4]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhosPdG2) (0.1 - 5 mol%)[4][7][8]
-
Solvent (e.g., 1,4-dioxane/water, DMF, or ethanol/water)[4][7][9]
-
Microwave reactor vials
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a microwave reactor vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the chosen solvent system to the vial.
-
If necessary, degas the reaction mixture by bubbling an inert gas (Nitrogen or Argon) through the solution for 10-15 minutes.[4]
-
Seal the vial securely.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a predetermined temperature (e.g., 100-150°C) for a specified time (e.g., 10-40 minutes).[4][7]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions for microwave-assisted Suzuki-Miyaura cross-coupling reactions, adapted from the literature for the synthesis of 4-aryl-2-benzofuran-1[3H]-ones.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O | 100 | 15 | Est. >90 |
| 2 | This compound | 4-Methoxyphenylboronic acid | PdCl₂ (5) / SPhos (10) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 120 | 30 | Est. >85 |
| 3 | This compound | 3-Tolylboronic acid | Complex 4 (0.1) | KOH (2.0) | EtOH/H₂O | 120 | 2 | Est. >95 |
| 4 | This compound | Thiophene-2-boronic acid | XPhosPdG2/XPhos | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 20 | Est. >80 |
Estimated yields are based on similar reactions reported in the literature.[4][7][8]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of 4-aryl-2-benzofuran-1[3H]-ones.
Caption: General workflow for microwave-assisted Suzuki-Miyaura coupling.
Potential Biological Signaling Pathway
Derivatives of benzofuran have been investigated for their anti-cancer properties, with some compounds showing pro-apoptotic effects.[10] The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by a synthesized 4-aryl-2-benzofuran-1[3H]-one derivative.
Caption: Hypothetical pro-apoptotic signaling pathway of a benzofuran derivative.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 4-Bromo-2-benzofuran-1[3H]-one
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on improving the yield of Suzuki coupling reactions with 4-Bromo-2-benzofuran-1[3H]-one. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter when performing Suzuki coupling with this compound.
Q1: I am observing a very low yield or no product formation. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings, especially with substrates like this compound, can often be attributed to a few critical factors. A systematic check of your reagents and reaction setup is the best first step.[1]
-
Reagent Quality: Ensure the purity and stability of all reagents.
-
This compound: Verify the integrity of your starting material, as lactones can be sensitive to degradation.
-
Boronic Acid/Ester: Boronic acids are susceptible to protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom.[2] Using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester is advisable.[2]
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[2] Phosphine ligands are particularly prone to oxidation.[2]
-
Solvent and Base: Use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation by oxygen.[2] Ensure your base is of high purity.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and any phosphine ligands.[2][3] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.
-
Temperature: The reaction temperature may need optimization. While typical Suzuki couplings run at 80-110 °C, the stability of the lactone ring in this compound might necessitate milder conditions.[3]
-
Q2: I suspect protodeboronation of my boronic acid is a significant side reaction. How can I minimize it?
A2: Protodeboronation is a common cause of low yields.[2] Here are several strategies to mitigate this side reaction:
-
Choice of Base: The base is crucial for the reaction but can also promote protodeboronation.[2] Using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[2]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[1] Consider using anhydrous conditions if this side reaction is prevalent.
-
Boronic Acid Derivatives: Using more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, can significantly reduce the rate of protodeboronation.[4]
Q3: My mass spectrometry analysis shows significant amounts of homocoupling of the boronic acid and dehalogenation of the this compound. What causes these side products?
A3: Homocoupling and dehalogenation are common side reactions in Suzuki couplings.[5][6]
-
Homocoupling: The formation of a biaryl product from two molecules of your boronic acid is often caused by the presence of oxygen.[2] Oxygen can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[5] Rigorous degassing of your solvent and maintaining a strictly inert atmosphere are the most effective preventative measures.[1]
-
Dehalogenation: The replacement of the bromine atom on your benzofuranone with a hydrogen atom can occur after the oxidative addition step.[5] This can be promoted by certain bases or impurities in the reaction mixture. Using milder reaction conditions may help to reduce the incidence of dehalogenation.[1]
Q4: The lactone ring in my this compound seems to be unstable under the reaction conditions. How can I address this?
A4: The stability of the lactone ring can be a concern, particularly with strong bases and high temperatures.
-
Base Selection: Opt for milder bases that are still effective for the Suzuki coupling. Bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good starting points.[7] Stronger bases like sodium hydroxide or alkoxides might lead to hydrolysis or other unwanted reactions with the lactone.
-
Temperature Control: If you suspect thermal degradation, try running the reaction at a lower temperature for a longer duration.[8]
-
Reaction Time: Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating after the starting material has been consumed, which could lead to product degradation.[3]
Data Presentation: Comparison of Reaction Parameters
The following tables summarize key reaction parameters that can be optimized for the Suzuki coupling of this compound. The data is based on general principles of Suzuki couplings and may require further optimization for this specific substrate.
Table 1: Comparison of Common Palladium Catalysts and Ligands
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Characteristics |
| Pd(PPh₃)₄ | PPh₃ | 1-5 | A classic, versatile catalyst, but can be sensitive to air.[9] |
| Pd(OAc)₂ | SPhos | 1-3 | Bulky, electron-rich ligand, often good for challenging substrates.[9] |
| PdCl₂(dppf) | dppf | 1-5 | A robust catalyst, often used for a wide range of substrates.[3] |
| PEPPSI™-IPr | IPr (NHC) | 1-3 | N-heterocyclic carbene ligand, known for high activity with hindered substrates.[9] |
Table 2: Comparison of Common Bases
| Base | Strength | Typical Equivalents | Notes |
| K₂CO₃ | Moderate | 2-3 | Commonly used, often in aqueous/organic solvent mixtures.[7] |
| K₃PO₄ | Moderate | 2-3 | A good choice for sensitive substrates, often provides good yields.[2][7] |
| Cs₂CO₃ | Strong | 2-3 | Highly effective, but may be too harsh for the lactone moiety.[2][7] |
| KF | Mild | 2-3 | A milder option that can be effective in anhydrous conditions.[2] |
Table 3: Comparison of Common Solvents
| Solvent System | Polarity | Typical Temperature (°C) | Notes |
| 1,4-Dioxane / H₂O | Polar | 80-100 | A very common and effective solvent system for many Suzuki couplings.[3] |
| Toluene / H₂O | Nonpolar | 80-110 | Good for many substrates, but may require higher temperatures.[10] |
| DMF / H₂O | Polar Aprotic | 80-100 | High boiling point, but can be difficult to remove.[11] |
| THF / H₂O | Polar | 60-70 | Lower boiling point, may require longer reaction times.[12] |
Experimental Protocols
The following is a general starting protocol for the Suzuki coupling of this compound. This should be considered a starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)[3]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[7]
-
Base (e.g., K₂CO₃, 2.0 equiv)[3]
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)[3]
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, palladium catalyst, and base under a counterflow of inert gas.[3]
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system, the water should also be degassed.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (start with 80-90 °C) with vigorous stirring.[3][7]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[3]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired product.[3][7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Yoneda Labs [yonedalabs.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
side reactions and byproduct formation in 4-Bromo-2-benzofuran-1[3H]-one chemistry
Welcome to the technical support center for 4-Bromo-2-benzofuran-1[3H]-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and application of this versatile chemical intermediate. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address side reactions and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and what are the potential side reactions for each?
A1: this compound is commonly synthesized through a few key pathways. Each route has its own set of potential side reactions that can impact yield and purity.
-
Route 1: From 2-Bromo-6-methylphenol: This multi-step synthesis involves the oxidation of the methyl group to a carboxylic acid, followed by intramolecular cyclization (lactonization). A potential side reaction during the oxidation step is over-oxidation, leading to the formation of 2-bromo-6-carboxybenzaldehyde. Incomplete cyclization can also leave unreacted 2-bromo-6-hydroxymethylbenzoic acid in the final product.
-
Route 2: Baeyer-Villiger Oxidation of 2-Bromo-6-formylphenol: The Baeyer-Villiger oxidation converts an aldehyde to a formate ester, which is then hydrolyzed to the corresponding lactone. A significant side reaction is the competing oxidation of the phenol group, which can lead to the formation of quinone-like byproducts. The regioselectivity of the Baeyer-Villiger oxidation is generally high for this substrate, but trace amounts of the isomeric lactone may be formed.[1][2][3][4]
-
Route 3: Lactonization of 2-Bromo-6-hydroxymethylbenzoic Acid: Direct acid-catalyzed lactonization of the corresponding hydroxy acid can be employed. The primary side reaction in this route is intermolecular esterification, leading to the formation of dimeric and oligomeric byproducts, especially at high concentrations.[5] Incomplete reaction is also a common issue, requiring careful monitoring and optimization of reaction conditions.
Q2: I am observing a significant amount of a dibrominated byproduct in my reaction. What could be the cause?
A2: The formation of dibrominated byproducts, such as 4,x-dibromo-2-benzofuran-1[3H]-one, can occur if a brominating agent like N-bromosuccinimide (NBS) is used in the synthesis, particularly in a non-polar solvent like carbon tetrachloride (CCl₄). The presence of activating groups on the benzofuran ring can facilitate further electrophilic substitution. To minimize this, it is recommended to use stoichiometric amounts of the brominating agent and consider a more polar solvent system.
Q3: My final product yield is low, and I suspect decarboxylation. Is this a common issue?
A3: Decarboxylation can be a side reaction, particularly if the synthetic route involves a carboxylic acid intermediate that is subjected to high temperatures. For instance, if synthesizing from a substituted malonic acid derivative, the intermediate may undergo decarboxylation to yield an undesired, non-functionalized benzofuranone. Careful control of the reaction temperature is crucial to mitigate this side reaction.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of Multiple Byproducts
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Reaction | - Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Extend the reaction time if starting material is still present.- Ensure the reaction temperature is maintained at the optimal level as specified in the protocol. | Increased conversion of starting material to the desired product. |
| Over-oxidation | - If using a strong oxidizing agent, consider a milder alternative.- Carefully control the stoichiometry of the oxidant.- Perform the reaction at a lower temperature to reduce the rate of side reactions. | Reduced formation of oxidized byproducts such as quinones or carboxylic acids. |
| Intermolecular Reactions | - When performing a lactonization step, use high-dilution conditions to favor intramolecular cyclization over intermolecular esterification.- Add the substrate slowly to the reaction mixture to maintain a low concentration. | Minimized formation of dimeric and oligomeric byproducts. |
Issue 2: Difficulty in Purifying this compound
Purification Strategies:
| Impurity Type | Recommended Purification Method | Protocol Summary |
| Unreacted Starting Materials | Flash Column Chromatography | - Use a silica gel stationary phase.- A solvent system of ethyl acetate and hexanes (e.g., 1:4 v/v) is typically effective for separating the more polar starting materials from the less polar product. |
| Isomeric Byproducts | Recrystallization | - Select a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol/water or toluene).- Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals. |
| Dimeric/Oligomeric Byproducts | Preparative HPLC | - For challenging separations of structurally similar byproducts, preparative HPLC with a suitable column and mobile phase can provide high purity. |
Experimental Protocols
Synthesis of this compound via Lactonization of 2-Bromo-6-hydroxymethylbenzoic Acid
Materials:
-
2-Bromo-6-hydroxymethylbenzoic acid
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, magnetic stirrer, and reflux condenser, add 2-bromo-6-hydroxymethylbenzoic acid (1.0 eq) and anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until all the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to afford this compound as a white solid.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Competing intramolecular (main) and intermolecular (side) reaction pathways in lactonization.
References
Technical Support Center: Optimization of Reaction Conditions for 4-Bromo-2-benzofuran-1[3H]-one
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Bromo-2-benzofuran-1[3H]-one. The information is designed to help you optimize your reaction conditions, maximize yields, and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main strategies for the synthesis of this compound:
-
Reduction of 3-Bromophthalic Anhydride: This is a common and direct approach where the anhydride is reduced to the corresponding lactone (phthalide). This method is analogous to the synthesis of the isomeric 5-bromophthalide.
-
Bromination of 2-Benzofuran-1[3H]-one (Phthalide): This involves the direct bromination of the parent phthalide. Controlling the regioselectivity to favor the 4-position is the primary challenge with this method.
Q2: What is the most significant challenge when synthesizing this compound via reduction of 3-bromophthalic anhydride?
The most significant challenge is controlling the regioselectivity of the reduction. Unsymmetrically substituted phthalic anhydrides can yield a mixture of two isomeric lactones. In the case of 3-bromophthalic anhydride, reduction can occur at either of the two carbonyl groups, potentially leading to a mixture of this compound and 7-Bromo-2-benzofuran-1[3H]-one. The separation of these isomers can be difficult.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of hexane and ethyl acetate, should be used to separate the starting material, the product, and any byproducts. The spots can be visualized under UV light.
Q4: What are the expected spectroscopic characteristics of this compound?
While detailed spectroscopic data for this specific isomer is not widely published, analogous structures suggest you should expect characteristic signals in ¹H NMR and ¹³C NMR spectroscopy corresponding to the aromatic and methylene protons and carbons of the benzofuranone core. The presence and position of the bromine atom will influence the chemical shifts of the aromatic protons. Infrared (IR) spectroscopy should show a strong absorption band for the lactone carbonyl group.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Reducing Agent | Use a fresh bottle of sodium borohydride. Ensure it has been stored in a dry environment. |
| Poor Quality Starting Material | Ensure the 3-bromophthalic anhydride is pure and dry. Impurities can inhibit the reaction. |
| Suboptimal Reaction Temperature | The reduction is typically carried out at low temperatures (e.g., 0-5 °C) to improve selectivity and control the reaction rate. Ensure your cooling bath is maintained at the correct temperature. |
| Incorrect Solvent | Anhydrous THF is a commonly used solvent for this type of reduction. Ensure the solvent is dry, as water can react with the reducing agent. |
| Insufficient Reaction Time | Monitor the reaction by TLC to determine the optimal reaction time. Premature work-up can lead to low conversion. |
Issue 2: Formation of a Mixture of Isomers (Poor Regioselectivity)
| Potential Cause | Troubleshooting Steps |
| Nature of the Reduction Reaction | The reduction of unsymmetrically substituted phthalic anhydrides with hydride reagents like sodium borohydride is known to produce isomeric mixtures. |
| Reaction Temperature | Lowering the reaction temperature can sometimes improve the regioselectivity. Experiment with temperatures between -10 °C and 5 °C. |
| Steric and Electronic Effects | The substituent on the aromatic ring (in this case, bromine) influences the reactivity of the adjacent carbonyl groups. The formation of the 7-bromo isomer is a likely side reaction. |
| Purification Challenges | The isomeric products may have very similar polarities, making separation by column chromatography difficult. Consider alternative purification techniques such as fractional crystallization. |
Issue 3: Presence of Unreacted Starting Material
| Potential Cause | Troubleshooting Steps |
| Insufficient Reducing Agent | Use a slight excess of the reducing agent (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion. |
| Reaction Time Too Short | Allow the reaction to proceed until TLC analysis shows the complete consumption of the starting material. |
| Poor Solubility of Starting Material | Ensure the 3-bromophthalic anhydride is fully dissolved in the solvent before adding the reducing agent. |
Experimental Protocols
The following protocols are provided as a starting point for your experiments. Optimization may be required based on your specific laboratory conditions and reagent quality.
Method 1: Reduction of 3-Bromophthalic Anhydride (Adapted from analogous syntheses)
This method is adapted from established procedures for the synthesis of isomeric bromophthalides.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via reduction.
Materials:
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3-Bromophthalic anhydride
-
Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend sodium borohydride (1.1 eq.) in anhydrous THF.
-
Cool the suspension to 0-5 °C using an ice bath.
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In a separate flask, dissolve 3-bromophthalic anhydride (1.0 eq.) in anhydrous THF.
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Add the solution of 3-bromophthalic anhydride dropwise to the cooled suspension of sodium borohydride over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to isolate this compound.
Method 2: Bromination of 2-Benzofuran-1[3H]-one (Phthalide)
This method provides an alternative route but may require significant optimization to achieve the desired regioselectivity.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via bromination.
Materials:
-
2-Benzofuran-1[3H]-one (Phthalide)
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N-Bromosuccinimide (NBS)
-
A radical initiator (e.g., AIBN or benzoyl peroxide)
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-benzofuran-1[3H]-one (1.0 eq.) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.0-1.1 eq.) and a catalytic amount of a radical initiator.
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Heat the mixture to reflux and monitor the reaction by TLC. The reaction may require several hours.
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Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a solution of sodium thiosulfate to remove any remaining bromine, then with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the desired 4-bromo isomer from other brominated products.
Data Summary
The following table summarizes the key parameters and potential outcomes for the synthesis of brominated phthalides, which can be used as a reference for the optimization of the synthesis of this compound.
| Method | Starting Material | Key Reagents | Typical Solvent | Key Challenges | Potential Byproducts |
| Reduction | 3-Bromophthalic Anhydride | Sodium borohydride | Anhydrous THF | Regioselectivity, Isomer separation | 7-Bromo-2-benzofuran-1[3H]-one |
| Bromination | 2-Benzofuran-1[3H]-one | N-Bromosuccinimide, Radical Initiator | Carbon Tetrachloride | Regioselectivity, Polybromination | 5-, 6-, and 7-Bromo isomers, Dibrominated products |
Disclaimer: The information provided in this technical support guide is for guidance purposes only. All experimental work should be conducted in a suitably equipped laboratory by trained professionals, following all necessary safety precautions. The reaction conditions may require optimization to achieve the desired results.
purification techniques for derivatives of 4-Bromo-2-benzofuran-1[3H]-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Bromo-2-benzofuran-1[3H]-one and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification process in a question-and-answer format.
Question: My TLC plate shows multiple spots after an initial purification attempt. What are the next steps?
Answer: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates that your sample is still impure. The course of action depends on the nature of the impurities.
-
Identify the Spots: If possible, identify the spots corresponding to your starting material, desired product, and byproducts. This can be done by running co-spots with your starting materials.
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Optimize Chromatography: If the spots are well-separated (good Rf difference), re-purification by flash column chromatography with an optimized solvent system is recommended.[1] Try a more polar or less polar solvent system to improve separation.
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Consider Recrystallization: If the product is a solid and one spot is significantly more intense than the others, recrystallization may be an effective method to remove minor impurities.[2]
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Chemical Wash: Some impurities might be removed with a chemical wash. For instance, an acidic wash (e.g., 10% HCl) can remove basic impurities, while a basic wash (e.g., saturated NaHCO₃) can remove acidic byproducts like phenols that may form during synthesis.[1][2]
Question: My purified this compound derivative is yellow/brown, but it is expected to be a white solid. What causes this discoloration and how can I fix it?
Answer: Discoloration often points to the presence of persistent, colored impurities or degradation of the compound.
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Oxidized Impurities: Trace impurities may have oxidized during the work-up or purification process, leading to color.
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Residual Bromine: Similar to how N-bromosuccinimide can develop a yellow color from the release of bromine upon storage, residual brominating agents or trace bromine from the reaction can color the final product.[3]
-
Purification Strategy:
-
Activated Carbon (Charcoal): Dissolve the compound in a suitable hot solvent and add a small amount of activated carbon. The colored impurities will adsorb onto the carbon surface. Hot filter the mixture to remove the carbon and then allow the solution to cool for recrystallization.
-
Thorough Chromatography: Ensure that the colored band on the chromatography column is completely separated from your product fraction.
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Recrystallization: A careful recrystallization can often leave colored impurities behind in the mother liquor.[3]
-
Question: I am experiencing a very low yield after flash column chromatography. What are the potential causes?
Answer: Low recovery from column chromatography is a common issue with several potential causes:
-
Product Adsorption: Your compound may be irreversibly adsorbing to the silica gel, especially if it is highly polar. You can try deactivating the silica gel with a small amount of a polar solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) mixed with your mobile phase.
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Improper Solvent System: If the mobile phase is not polar enough, your compound will not move off the column. Conversely, if it is too polar, it may co-elute with impurities. Run TLCs with various solvent systems to find the optimal mobile phase before running the column.[2]
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Product Instability: The compound might be unstable on silica gel. If you suspect this, you can try using a different stationary phase like alumina or celite, or minimize the time the compound spends on the column by using a shorter column and applying slight pressure to speed up the elution.
-
Incorrect Fraction Collection: You may have started or stopped collecting fractions too early or too late. Monitor the elution carefully using TLC.
Question: My compound is failing to crystallize from the chosen solvent system. What can I do?
Answer: If your compound oils out or remains in solution, several techniques can be employed to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a few crystals of the pure product, add a single, tiny crystal to the supersaturated solution to initiate crystallization.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound, which may force crystallization.
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Change Solvent System: The chosen solvent may not be appropriate. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[3] You may need to experiment with different solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate).
-
Cooling: Ensure the solution is cooled slowly. Sometimes, placing the solution in a refrigerator or freezer after it has reached room temperature can promote crystal formation.
Frequently Asked Questions (FAQs)
Q1: What are the standard purification techniques for derivatives of this compound?
The most common and effective purification techniques are flash column chromatography and recrystallization.[4]
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Flash Column Chromatography (FCC): This is the workhorse method for purifying crude reaction mixtures. It uses a stationary phase (typically silica gel) and a mobile phase (a solvent system) to separate compounds based on their polarity.[1][5]
-
Recrystallization: This technique is excellent for purifying solid compounds that are already relatively pure. It relies on the differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures.[2][3]
Q2: How do I select the right solvent system for flash column chromatography?
The ideal solvent system is typically determined by running preliminary TLCs. The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound, with good separation from any impurities. Common solvent systems for benzofuranone derivatives include mixtures of hexanes and ethyl acetate.[1][2]
Q3: What are some common impurities I might encounter during the synthesis of these derivatives?
Common impurities can include:
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Unreacted starting materials.
-
Regioisomers, if the synthesis allows for cyclization at different positions on the benzene ring.[1]
-
Phenolic byproducts resulting from incomplete ring closure.[1]
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Products from side reactions catalyzed by acids or bases used in the synthesis.[6]
Q4: Is an aqueous work-up necessary before purification?
In many cases, an aqueous work-up is a crucial step before final purification.[2] It helps to remove inorganic salts, water-soluble byproducts, and excess acids or bases. A typical work-up involves washing the organic layer with water, a dilute acid (like 10% HCl), and/or a dilute base (like saturated NaHCO₃), followed by drying over an anhydrous salt like Na₂SO₄.[2] However, some procedures proceed directly to flash chromatography without an aqueous work-up.[1]
Data on Purification Methods
The following tables summarize common conditions used for the purification of benzofuranone derivatives.
Table 1: Common Solvent Systems for Chromatography
| Stationary Phase | Mobile Phase (Eluent) | Compound Type | Reference |
| Silica Gel | Hexanes / Ethyl Acetate (20:1) | 7-methylbenzofuran-2(3H)-one | [1] |
| Silica Gel | Hexanes / Ethyl Acetate (8:2) | Benzofuran-2-yl(4-chlorophenyl)methanone | [2] |
| Silica Gel | n-Hexane / Ethyl Acetate | 3,6,7-Trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | [6] |
| Silica Gel | CCl₄ / Et₂O | Isobenzofuran-1(3H)-ones | [5] |
Table 2: Common Solvents for Recrystallization
| Solvent | Compound Type | Notes | Reference |
| Absolute Ethanol | Substituted anilino-benzofuranones | The precipitated base was filtered off and then recrystallized. | [2] |
| Water | N-bromosuccinimide | A standard literature procedure for removing Br₂ discoloration. | [3] |
| Methanol / Ethanol | General Benzofuran Derivatives | Often used with chiral acids for resolving optical isomers. | [7] |
Detailed Experimental Protocols
Protocol 1: General Flash Column Chromatography (FCC)
-
Prepare the Column: Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with the selected mobile phase (eluent).
-
Pack the Column: Slowly add silica gel to the column as a slurry in the eluent. Allow it to settle into a uniform, packed bed without cracks or air bubbles. Add another layer of sand on top of the silica bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.
-
Elute the Column: Add the mobile phase to the top of the column and apply gentle pressure (if needed). Collect fractions in test tubes or vials.
-
Monitor Fractions: Spot the collected fractions onto a TLC plate to determine which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[4]
Protocol 2: General Recrystallization
-
Choose a Solvent: Select a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3]
-
Dissolve the Compound: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture until the solid completely dissolves.[3]
-
Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask or seeding with a pure crystal. Further cooling in an ice bath can maximize the yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Wash and Dry: Wash the crystals in the funnel with a small amount of cold solvent to remove any remaining mother liquor.[3] Allow the crystals to air dry completely.
Visualizations
Caption: General workflow for the purification of a crude product.
References
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. asianinstituteofresearch.org [asianinstituteofresearch.org]
- 3. youtube.com [youtube.com]
- 4. US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NO326458B1 - Substituted benzofuran derivatives, process for their preparation, use of the derivatives and process for the preparation of drugs - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Efficient Coupling of 4-Bromo-2-benzofuran-1[3H]-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient catalytic coupling of 4-Bromo-2-benzofuran-1[3H]-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for this compound?
A1: Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions are all viable methods for forming new carbon-carbon or carbon-heteroatom bonds with this compound. The choice of reaction depends on the desired final product:
-
Suzuki-Miyaura Coupling: Ideal for creating biaryl structures or coupling with alkyl/vinyl boronic acids or esters. This reaction is known for its mild conditions and tolerance of various functional groups.
-
Mizoroki-Heck Reaction: Used to introduce alkenyl substituents by coupling with an alkene.[1]
-
Sonogashira Coupling: The premier method for introducing alkynyl moieties by coupling with a terminal alkyne.[1]
Q2: What are the most common causes of low or no conversion in my coupling reaction?
A2: Low or no conversion in palladium-catalyzed cross-coupling reactions can stem from several factors:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and may oxidize to an inactive Pd(II) species. The formation of palladium black is a visual indicator of catalyst decomposition.
-
Inadequate Catalyst System: The choice of palladium precursor and ligand is critical and substrate-dependent. A standard catalyst like Pd(PPh₃)₄ may not be optimal for all substrates.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or inefficient mixing can lead to poor conversion.
-
Poor Substrate Quality: Impurities in the this compound or the coupling partner can poison the catalyst.
-
Base and Solvent Issues: The chosen base may not be strong or soluble enough to effectively participate in the catalytic cycle. The solvent must be appropriate for the reaction and properly degassed.
Q3: How can I minimize side reactions in my coupling experiment?
A3: Common side reactions in cross-coupling chemistry include homocoupling, dehalogenation, and protodeboronation (in Suzuki coupling). To minimize these:
-
Homocoupling: This dimerization of the starting materials can be reduced by ensuring the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed to remove oxygen.
-
Dehalogenation: The removal of the bromine atom from the starting material without coupling can be suppressed by careful selection of the phosphine ligand and control of the reaction temperature.
-
Protodeboronation: The cleavage of the carbon-boron bond in Suzuki coupling can be minimized by using milder bases (e.g., KF instead of stronger bases), shorter reaction times, and ensuring anhydrous conditions where appropriate.[2]
Troubleshooting Guides
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored properly. Consider using a more robust pre-catalyst. |
| Oxygen Contamination | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Suboptimal Ligand | Screen a variety of phosphine ligands. For electron-rich substrates, more electron-rich and bulky ligands may be beneficial. |
| Incorrect Base | Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The solubility and strength of the base are crucial. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Many cross-coupling reactions require elevated temperatures (80-120 °C). |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Step |
| Homocoupling Product | Presence of oxygen. | Rigorously degas all solvents and maintain an inert atmosphere. |
| Dehalogenated Starting Material | Hydrogen source in the reaction mixture (e.g., solvent, base). | Use anhydrous solvents and select a non-protic base if possible. |
| Protodeboronation (Suzuki) | Base is too strong or reaction time is excessive. | Switch to a milder base (e.g., KF) and monitor the reaction closely to avoid unnecessarily long reaction times.[2] |
Catalyst and Condition Selection Tables
The following tables summarize general starting conditions for Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira coupling reactions with aryl bromides. These are intended as a starting point and may require optimization for this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Suggested Starting Condition |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) with a ligand |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ (if using Pd(OAc)₂) |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) |
| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
Table 2: Mizoroki-Heck Reaction Conditions [3][4]
| Parameter | Suggested Starting Condition |
| Catalyst | Pd(OAc)₂ (1-5 mol%) |
| Ligand | PPh₃ or P(o-tolyl)₃ (2-10 mol%) |
| Base | Et₃N or K₂CO₃ (1.5-2 equivalents) |
| Solvent | DMF, NMP, or Acetonitrile |
| Temperature | 100-140 °C |
| Reaction Time | 12-48 hours |
Table 3: Sonogashira Coupling Conditions [5]
| Parameter | Suggested Starting Condition |
| Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) and CuI (2-5 mol%) |
| Ligand | PPh₃ |
| Base | Et₃N or Diisopropylamine (used as solvent or co-solvent) |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 2-24 hours |
Experimental Protocols
The following are representative protocols based on similar substrates and should be optimized for the specific reaction of this compound.
Representative Suzuki-Miyaura Coupling Protocol
This protocol is adapted from procedures for the coupling of aryl bromides.[4]
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., 8 mL of toluene and 2 mL of water) via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for selecting and optimizing a cross-coupling reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
mitigating homocoupling in Suzuki reactions of 4-Bromo-2-benzofuran-1[3H]-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate homocoupling and other side reactions during the Suzuki coupling of 4-Bromo-2-benzofuran-1[3H]-one.
Troubleshooting Guide: Mitigating Homocoupling
This guide addresses the common issue of homocoupling of the boronic acid partner during the Suzuki reaction of this compound, leading to the formation of undesired biaryl impurities.
Problem: Significant formation of homocoupling byproduct is observed, reducing the yield of the desired cross-coupled product.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| 1. Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids and lead to catalyst degradation.[1][2] Ensure rigorous exclusion of oxygen by: Degassing Solvents: Thoroughly degas all solvents (including water, if used) by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes prior to use.[3] For highly sensitive reactions, consider the freeze-pump-thaw method.Inert Atmosphere: Conduct the entire reaction under a strictly inert atmosphere using a glovebox or Schlenk line techniques. Purge the reaction vessel by evacuating and backfilling with inert gas at least three times.[3] |
| 2. Use of Pd(II) Precatalysts | Pd(II) species can directly react with the boronic acid, causing homocoupling before the catalytic cycle begins.[1] To minimize this: Utilize Pd(0) Precatalysts: Whenever possible, use a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[3]In Situ Reduction of Pd(II): If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is used, consider adding a mild reducing agent like potassium formate (1-2 equivalents) to the reaction mixture before adding the catalyst.[4] |
| 3. Suboptimal Ligand Choice | The ligand plays a crucial role in the stability and reactivity of the palladium catalyst. Screen Bulky, Electron-Rich Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These can accelerate the reductive elimination step, which forms the desired product, thereby outcompeting the homocoupling pathway. |
| 4. Inappropriate Base Selection | The choice and strength of the base can significantly impact the reaction outcome.[5][6] Screen Various Bases: Test a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. The optimal base is often dependent on the solvent system.[7]Use Milder Bases: In some cases, very strong bases can promote side reactions. Consider screening milder bases if significant byproduct formation is observed.[3] |
| 5. Suboptimal Reaction Temperature | High temperatures can sometimes increase the rate of side reactions. Temperature Optimization: Monitor the reaction at different temperatures to find the optimal balance between reaction rate and selectivity. Start with a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring (TLC, LC-MS). |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is a common side reaction in Suzuki couplings where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl compound. This consumes the boronic acid, reduces the yield of the desired product, and complicates purification.[1]
Q2: Besides homocoupling, what other side reactions should I be aware of with this compound?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is another potential side reaction.[1] This can occur if a hydride source is present in the reaction mixture. To mitigate this, ensure the use of high-purity, anhydrous solvents and screen different bases to avoid those that may act as hydride donors.
Q3: How does the choice of boronic acid derivative affect homocoupling?
A3: The stability of the organoboron reagent is important. Boronic acids can be prone to degradation. Using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling, by providing a slower, controlled release of the boronic acid into the catalytic cycle.[8]
Q4: Can the solvent system influence the extent of homocoupling?
A4: Yes, the solvent system can affect the solubility of reagents and the stability of intermediates in the catalytic cycle.[9] Common solvent systems for Suzuki reactions include mixtures of an organic solvent (e.g., dioxane, toluene, THF) and water. The ratio of the organic solvent to water should be optimized for your specific reaction.
Q5: I am still observing significant homocoupling after implementing the above suggestions. What else can I try?
A5: If homocoupling persists, consider a slow addition of the boronic acid to the reaction mixture. This can help to maintain a low concentration of the boronic acid at any given time, which can disfavor the bimolecular homocoupling reaction.
Quantitative Data on Reaction Parameter Effects
The following tables provide a summary of how different reaction parameters can influence the outcome of a Suzuki coupling reaction, based on data from analogous systems. These should be used as a starting point for optimization.
Table 1: Comparison of Different Bases on Product Yield
| Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 | [7] |
| Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 | [7] |
| K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 85 | [7] |
| Na₂CO₃ | Toluene/H₂O | Pd(PPh₃)₄ (5 mol%) | 100 | 12 | 85 | [10] |
Table 2: Comparison of Palladium Catalyst Systems
| Catalyst System | Arylboronic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [10] |
| Pd(dppf)Cl₂ | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 | [10] |
| Pd(OAc)₂/SPhos | 3-Fluorophenylboronic acid | K₃PO₄ | DMF | 110 | 6 | 78 | [10] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inerting the Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio, 0.1-0.5 M concentration) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
scale-up challenges in the synthesis of 4-Bromo-2-benzofuran-1[3H]-one derivatives
Welcome to the technical support center for the synthesis of 4-Bromo-2-benzofuran-1[3H]-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the scale-up of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
The industrial production of this compound, also known as 4-bromophthalide, primarily follows two main synthetic pathways:
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Reduction of 3-Bromophthalic Anhydride: This is a common and relatively direct route. It involves the selective reduction of one of the carbonyl groups of 3-bromophthalic anhydride. Sodium borohydride is a frequently used reducing agent for this transformation.[1][2] A significant challenge with this method is the potential formation of the isomeric byproduct, 7-bromo-2-benzofuran-1[3H]-one.
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Bromination of o-Toluic Acid: This process involves the direct bromination of o-toluic acid at elevated temperatures. The reaction proceeds with the formation of hydrogen bromide as a byproduct. While this method can provide the product in a single step, it often leads to a series of byproducts that diminish towards the end of the reaction.
Q2: What are the most common impurities encountered during the synthesis of this compound?
The most prevalent impurity is the structural isomer, 7-bromo-2-benzofuran-1[3H]-one, especially when starting from 3-bromophthalic anhydride. Other potential impurities can include:
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Unreacted starting materials.
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Over-brominated or under-brominated species.
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Byproducts from side reactions, which can be influenced by the reaction conditions and the purity of the starting materials.
Q3: What are the key safety precautions to consider when scaling up the synthesis of this compound?
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Handling of Bromine: Elemental bromine is highly corrosive, toxic, and volatile. When used, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. For larger scale reactions, using a closed system for bromine addition is recommended.
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Exothermic Reactions: Bromination reactions are often exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. This can be managed by slow, controlled addition of the brominating agent, using a suitable cooling bath, and ensuring efficient stirring.
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Pressure Build-up: The formation of hydrogen bromide gas during some bromination reactions can lead to a pressure build-up in the reactor. A proper gas outlet or scrubbing system is necessary to manage this.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC).- Ensure the reaction is stirred efficiently to ensure proper mixing of reagents.- Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation. |
| Side Reactions | - Over-bromination: Control the stoichiometry of the brominating agent carefully. Add the brominating agent portion-wise or via a syringe pump to avoid localized high concentrations.- Formation of Isomeric Byproducts: Optimize the reaction temperature. Lower temperatures during the reduction of 3-bromophthalic anhydride may improve the regioselectivity. |
| Product Degradation | - The lactone ring can be sensitive to strong bases. Ensure the work-up and purification steps are performed under appropriate pH conditions. |
| Loss during Work-up/Purification | - Optimize the extraction and crystallization solvents to maximize product recovery.- If using column chromatography, ensure the chosen solvent system provides good separation from impurities without causing product degradation on the stationary phase. |
Issue 2: Difficulty in Removing Isomeric Impurities
| Potential Cause | Recommended Solution(s) |
| Similar Polarity of Isomers | - Recrystallization: This is often the most effective method for purifying bromophthalides on a large scale. Experiment with different solvent systems to find one that provides good differential solubility between the desired product and the isomeric impurity. Aqueous ethanol or tetrahydrofuran (THF) with a small percentage of water have been reported to be effective for similar compounds.[3]- Column Chromatography: While less practical for very large scales, it can be effective for smaller batches. Use a long column with a shallow solvent gradient to improve separation. |
| Co-crystallization of Isomers | - If simple recrystallization is ineffective, consider a fractional crystallization approach.- A multi-step purification process involving both recrystallization and a polishing chromatography step may be necessary for achieving high purity. |
Issue 3: Poor Control of Exothermic Bromination Reaction
| Potential Cause | Recommended Solution(s) |
| Rapid Addition of Brominating Agent | - Add the brominating agent (e.g., bromine) dropwise using an addition funnel with pressure equalization.- For larger scales, use a metering pump for precise and controlled addition. |
| Insufficient Cooling | - Ensure the reactor is adequately cooled using a cooling bath with a large thermal mass (e.g., ice-water, dry ice-acetone).- For industrial-scale reactors, ensure the cooling jacket has sufficient surface area and coolant flow rate. |
| Poor Heat Transfer | - Use a reactor with a high surface-area-to-volume ratio.- Ensure vigorous and efficient stirring to promote heat transfer from the reaction mixture to the cooling medium. |
Data Presentation
Table 1: Comparison of Large-Scale Synthesis Methods for Bromophthalides (Analogous to this compound)
| Parameter | Method 1: Reduction of Bromophthalic Anhydride | Method 2: Multi-step Synthesis from Phthalimide |
| Starting Material | 4-Bromophthalic Anhydride | Phthalimide |
| Key Reagents | Sodium borohydride, THF, HCl | Nitric acid, Sulfuric acid, Iron powder, HCl, Sodium nitrite, Cuprous bromide, Hydrobromic acid |
| Overall Yield | ~38% (direct yield of >99% pure product for 5-isomer)[3] | >48% (for 5-isomer)[3] |
| Crude Purity | 80-90% (mixture of 5- and 6- bromophthalide)[3] | Not explicitly stated, requires purification |
| Key Advantages | Fewer steps, simpler procedure | Higher overall yield reported in some literature[3] |
| Key Challenges | Formation of isomeric byproduct requiring efficient purification | Multi-step process increases complexity and potential for yield loss at each stage |
Table 2: Purification of 5-Bromophthalide via Recrystallization (Analogous to this compound)
| Solvent System | Crude Material Input | Solvent Volume | Heating Temperature | Cooling Protocol | Final Purity | Reference |
| 95% Aqueous Ethanol | 272 g (wet, ~80% pure) | 700 g ethanol + 150 g water | Reflux | Cool from 75°C to 30°C over 1 hr, hold at 30°C for 1 hr | Not specified | [3] |
| 90% Aqueous Ethylene Glycol Dimethyl Ether | 240 g (wet, crude) | 240 g | Heat to 85°C to dissolve | Cool from 85°C to 25°C over 1 hr, hold at 25°C for 1 hr | >98% | [3] |
| THF with 6% Water | 100 g (wet, crude) | 140 g | Heat to 60°C, hold for 1 hr | Cool from 60°C to 25°C over 1 hr, hold at 25°C for 1 hr | >99% | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 3-Bromophthalic Anhydride (Adapted from analogous 5-bromo synthesis)
Materials:
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3-Bromophthalic anhydride
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Sodium borohydride
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Tetrahydrofuran (THF), anhydrous
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Hydrochloric acid (HCl), concentrated
-
Water
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Sodium chloride (NaCl), saturated solution
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a slurry of sodium borohydride (0.55-0.60 molar equivalents relative to the anhydride) in anhydrous THF. Cool the slurry to 0-5 °C using an ice bath.
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Addition of Starting Material: Dissolve 3-bromophthalic anhydride (1.0 molar equivalent) in anhydrous THF. Slowly add this solution to the cooled sodium borohydride slurry via the dropping funnel, maintaining the internal temperature below 15 °C.[1]
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding it to a cooled (0-5 °C) aqueous solution of hydrochloric acid to neutralize the excess sodium borohydride and adjust the pH to acidic.
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Work-up: Transfer the mixture to a separatory funnel. The product will be in the organic layer. Separate the layers and wash the organic layer with water and then with a saturated sodium chloride solution.
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Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which will be a mixture of 4-bromo and 7-bromo isomers.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., THF/water or aqueous ethanol) to isolate the pure this compound.[3]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing common synthesis issues.
References
Technical Support Center: Monitoring Transformations of 4-Bromo-2-benzofuran-1[3H]-one
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction progress of 4-Bromo-2-benzofuran-1[3H]-one transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for monitoring the progress of reactions involving this compound?
A1: The most common and effective techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile derivatives. The choice depends on the specific reaction, available equipment, and whether qualitative or quantitative data is required.
Q2: How do I choose between TLC, HPLC, and NMR for my specific experiment?
A2:
-
TLC is ideal for quick, qualitative checks to see if the starting material is being consumed and a new product is forming.[2][3] It is fast, inexpensive, and requires minimal sample.[4]
-
HPLC is excellent for quantitative analysis, providing accurate data on the concentration of reactants, products, and byproducts.[5] It is highly sensitive and reproducible, making it suitable for kinetic studies and purity assessment.
-
¹H NMR Spectroscopy provides detailed structural information about the molecules in the reaction mixture.[6] It can be used to confirm the structure of the product and identify intermediates or byproducts by observing the appearance of new signals and the disappearance of starting material signals.[7]
Q3: My starting material, this compound, and my expected product have very similar polarities. How can I effectively separate them using TLC?
A3: When compounds have similar polarities, optimizing the TLC solvent system is crucial. You can systematically vary the ratio of a polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexanes).[2] Testing several different solvent systems with varying polarities is recommended. If separation is still challenging, consider using a different stationary phase (e.g., alumina plates instead of silica) or employing a multi-development technique where the plate is run in the same solvent system multiple times.
Q4: Can I use UV light to visualize my spots on a TLC plate?
A4: Yes. This compound and many of its derivatives contain a benzofuran core, which is a UV-active chromophore. This allows for easy visualization of the spots on a TLC plate containing a fluorescent indicator (e.g., F-254) using a handheld 254 nm UV lamp.[2] If your product is not UV-active, you may need to use a chemical stain, such as potassium permanganate or p-anisaldehyde.[4]
Q5: What are common side reactions or stability issues I should be aware of when working with this compound?
A5: Benzofuranone scaffolds can be susceptible to various side reactions. Depending on the reaction conditions (e.g., in Suzuki couplings), potential side reactions could include protodeboronation of the coupling partner or homocoupling.[8] The stability of the lactone ring in the benzofuranone structure should also be considered, as it may be sensitive to strong nucleophiles, acids, or bases, potentially leading to ring-opening.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No spots are visible under UV light. | 1. Sample is too dilute. 2. Compound is not UV-active. 3. Incorrect UV wavelength is being used. | 1. Spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications. 2. Use a chemical stain (e.g., potassium permanganate, p-anisaldehyde) for visualization.[4] 3. Ensure you are using a 254 nm UV lamp for plates with an F-254 indicator. |
| Spots are streaking or "tailing". | 1. Sample is too concentrated. 2. The compound is highly polar or acidic/basic and is interacting too strongly with the silica gel. 3. The solvent system is inappropriate. | 1. Dilute the sample before spotting it on the TLC plate. 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to suppress ionization and reduce tailing.[2] 3. Adjust the polarity of the solvent system. |
| Starting material and product spots do not separate (Rf values are too similar). | 1. The polarity of the developing solvent is too high or too low. 2. The compounds have very similar polarities. | 1. Systematically test different solvent ratios (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate) to find the optimal separation.[2] 2. Try a different solvent system entirely (e.g., Dichloromethane/Methanol). 3. Consider using two-dimensional TLC. |
| Rf values are inconsistent between runs. | 1. The solvent composition in the TLC chamber changed due to evaporation. 2. The chamber was not properly saturated with solvent vapor. | 1. Keep the TLC chamber covered at all times. Use solvents with similar boiling points if possible.[2] 2. Place a piece of filter paper in the chamber to aid solvent vapor saturation and wait a few minutes before developing the plate. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or split peaks. | 1. Column is overloaded. 2. Column is degrading or contaminated. 3. Inappropriate mobile phase or buffer. | 1. Dilute the sample or inject a smaller volume. 2. Flush the column with a strong solvent or replace it if it is old.[8] 3. Ensure the mobile phase is properly mixed and degassed. Check the pH of the mobile phase if using a buffer. |
| Appearance of unexpected peaks. | 1. A side reaction has occurred (e.g., hydrolysis, homocoupling). 2. The sample has degraded in the autosampler. 3. The starting material is impure. | 1. Analyze the unexpected peaks by LC-MS to determine their molecular weights and identify them.[8] 2. Keep the autosampler tray cooled to prevent sample degradation.[8] 3. Analyze the starting material by itself to check for impurities. |
| Shifting retention times. | 1. Fluctuation in column temperature. 2. Mobile phase composition is changing. 3. Column is not properly equilibrated. | 1. Use a column oven to maintain a constant temperature.[8] 2. Prepare fresh mobile phase daily and ensure it is well-mixed. 3. Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty quantifying reaction conversion due to overlapping signals. | 1. Key signals from the starting material and product have similar chemical shifts. 2. Poor baseline or broad peaks are leading to inaccurate integration. | 1. Identify non-overlapping, well-resolved peaks for both the starting material and product for integration.[8] 2. Use a higher field NMR spectrometer for better resolution. 3. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) with a clean, isolated signal for accurate quantification.[8] |
| Broad aromatic signals. | 1. Presence of paramagnetic impurities (e.g., residual palladium catalyst from a cross-coupling reaction). 2. The sample concentration is too high. | 1. Pass the NMR sample through a small plug of celite or silica gel in a pipette to filter out paramagnetic solids.[8] 2. Dilute the NMR sample. |
| No clear product signals are observed, only starting material. | 1. The reaction did not proceed. 2. The wrong reaction aliquot was sampled. 3. The product precipitated out of the NMR solvent. | 1. Re-evaluate the reaction conditions (temperature, reagents, time).[9] 2. Ensure the sample taken is representative of the reaction mixture. 3. Check for solid material in the NMR tube. If present, try a different deuterated solvent in which the expected product is more soluble. |
Data Presentation
Table 1: Example TLC Data for a Hypothetical Transformation
| Compound | Solvent System | Rf Value |
| This compound | 4:1 Hexanes:Ethyl Acetate | 0.50 |
| Product (e.g., Suzuki coupled) | 4:1 Hexanes:Ethyl Acetate | 0.35 |
Note: Rf values are representative and will vary based on exact conditions.
Table 2: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Start) | ~8.5 min |
| Retention Time (Product) | ~6.2 min |
Note: This is a general method and must be optimized for specific transformations.[5]
Table 3: Key ¹H NMR Signals for Monitoring
| Compound | Key Proton Signal | Chemical Shift (ppm) |
| This compound | -CH₂- (Methylene protons at C3) | ~5.2 |
| Hypothetical Product (e.g., after reaction at C4) | -CH₂- (Methylene protons at C3) | ~5.1 |
| Hypothetical Product (e.g., after reaction at C3) | -CH- (Methine proton at C3) | Varies (e.g., ~5.5-6.0) |
Note: Chemical shifts are approximate and depend on the solvent and the specific product structure.[10][11]
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
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Preparation: Prepare a TLC chamber with an appropriate solvent system (e.g., 4:1 hexanes:ethyl acetate) and a piece of filter paper.[2] Cover the chamber and allow it to saturate for 5-10 minutes.
-
Spotting: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Spot three lanes: the starting material (SM), a co-spot (both SM and reaction mixture), and the reaction mixture (RXN).[3]
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Sampling: Using a capillary tube, withdraw a tiny aliquot of the reaction mixture.[3] If the mixture is concentrated, dilute it with a suitable solvent (e.g., ethyl acetate) before spotting.
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Development: Place the spotted TLC plate in the saturated chamber and allow the solvent to elute up the plate until it is about 1 cm from the top.
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Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a 254 nm UV lamp.[2]
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Analysis: The reaction is progressing if the intensity of the starting material spot in the RXN lane decreases over time and a new spot (the product) appears.[12] The reaction is complete when the starting material spot is no longer visible in the RXN lane.
Protocol 2: Sample Preparation for HPLC Analysis
-
Sampling: Withdraw a small, accurately measured aliquot from the reaction mixture (e.g., 10 µL).
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Quenching & Dilution: Immediately quench the reaction in the aliquot by diluting it into a known volume (e.g., 1.0 mL) of a suitable solvent, typically the mobile phase or acetonitrile. This stops the reaction and prepares the sample for analysis.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.[5]
-
Analysis: Place the vial in the HPLC autosampler and run the appropriate analytical method.
Protocol 3: Sample Preparation for ¹H NMR Analysis
-
Sampling: Withdraw an aliquot (approx. 0.1-0.2 mL) from the reaction mixture.
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Solvent Removal: Place the aliquot in a small vial and remove the reaction solvent under a stream of nitrogen or by using a rotary evaporator. This step is crucial to avoid large solvent signals in the NMR spectrum.
-
Dissolution: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Transfer & Analysis: Transfer the solution to an NMR tube for analysis. Compare the resulting spectrum to that of the starting material to monitor the appearance of product peaks and disappearance of reactant peaks.[6]
Visualizations
References
- 1. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. asahilab.co.jp [asahilab.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Intramolecular Oxa-Mannich Reaction of 1,3-Dihydro-2-benzofuran-1-ol for Efficient Synthesis of 1-Aminophthalan Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of 4-Bromo- and 5-Bromo-2-benzofuran-1[3H]-one Isomers for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, synthesis, and biological activities of 4-Bromo-2-benzofuran-1[3H]-one and 5-Bromo-2-benzofuran-1[3H]-one, providing a comprehensive resource for their application in scientific research and pharmaceutical development.
The brominated derivatives of 2-benzofuran-1[3H]-one, specifically the 4-bromo and 5-bromo positional isomers, are valuable intermediates in organic synthesis, particularly in the development of novel therapeutic agents. Their distinct substitution patterns on the benzene ring can significantly influence their chemical reactivity, physical properties, and biological profiles. This guide offers a detailed comparison of these two isomers, presenting key data to inform their selection and application in research and drug discovery.
Physicochemical and Spectroscopic Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical and spectroscopic characteristics of each isomer is crucial for their identification, purification, and manipulation in a laboratory setting. The following tables summarize the key properties of 4-Bromo- and 5-Bromo-2-benzofuran-1[3H]-one.
| Property | This compound | 5-Bromo-2-benzofuran-1[3H]-one |
| Molecular Formula | C₈H₅BrO₂ | C₈H₅BrO₂ |
| Molecular Weight | 213.03 g/mol | 213.03 g/mol [1] |
| CAS Number | 102308-43-0[2] | 64169-34-2[1] |
| Appearance | - | White to off-white crystalline powder[1] |
| Melting Point | - | 162-166 °C[1] |
| Solubility | - | Soluble in acetone[1] |
Table 1: Physicochemical Properties
Spectroscopic data is essential for the unambiguous identification and structural confirmation of these isomers. Below is a comparison of their reported Nuclear Magnetic Resonance (NMR) data.
| Nucleus | This compound Chemical Shift (δ ppm) | 5-Bromo-2-benzofuran-1[3H]-one Chemical Shift (δ ppm) |
| ¹H NMR | Data not available in searched results. | 5.33 (s, 2H, CH₂), 7.65 (d, J=8.2 Hz, 1H, Ar-H), 7.77 (dd, J=8.2, 1.8 Hz, 1H, Ar-H), 7.91 (d, J=1.8 Hz, 1H, Ar-H)[3] |
| ¹³C NMR | Data not available in searched results. | 69.4 (CH₂), 123.5 (Ar-C), 126.0 (Ar-C), 129.2 (Ar-CH), 130.2 (Ar-CH), 135.8 (Ar-CH), 148.5 (Ar-C), 170.1 (C=O)[3] |
Table 2: Comparative ¹H and ¹³C NMR Data (in CDCl₃)
Synthesis and Reactivity: Navigating Isomeric Challenges
The synthetic routes to 4- and 5-Bromo-2-benzofuran-1[3H]-one often start from their respective brominated phthalic acid or phthalic anhydride precursors. The synthesis of the 5-bromo isomer is particularly well-documented due to its role as a key intermediate in the industrial production of the antidepressant citalopram.
Synthesis of 5-Bromo-2-benzofuran-1[3H]-one:
Two primary industrial routes are employed for the synthesis of 5-Bromo-2-benzofuran-1[3H]-one:
-
Reduction of 4-Bromophthalic Anhydride: This method involves the selective reduction of one of the carbonyl groups of 4-bromophthalic anhydride. A significant challenge in this approach is the formation of the undesired 6-bromo isomer, necessitating careful control of reaction conditions and purification by selective crystallization.[4] Lower temperatures (3-15 °C) during the reduction with sodium borohydride have been shown to favor the formation of the 5-bromo isomer.[4]
-
Multi-step Synthesis from Phthalic Imide: This route involves a sequence of reactions including nitration, nitro reduction, and a Sandmeyer reaction to introduce the bromine atom at the 5-position.
Synthesis of this compound:
Detailed experimental protocols for the synthesis of this compound are less commonly reported. However, it is typically prepared from its precursor, 4-bromophthalic acid or its anhydride. The synthesis of 4-bromophthalic anhydride can be achieved through the bromination of phthalic anhydride.
The reactivity of these isomers is primarily dictated by the positions of the bromine atom and the lactone functionality. The bromine atom on the aromatic ring is susceptible to various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of diverse substituents. The lactone ring can undergo hydrolysis under acidic or basic conditions.
Biological Activity: Unlocking Therapeutic Potential
Benzofuran and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] The presence and position of a bromine substituent can significantly modulate this activity.
While direct comparative studies on the biological activities of 4-Bromo- and 5-Bromo-2-benzofuran-1[3H]-one are not extensively available in the public domain, the broader class of brominated benzofurans has shown promise. For instance, certain bromo-substituted benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6] The differential positioning of the electron-withdrawing bromine atom is expected to influence the molecule's electronic distribution and, consequently, its interaction with biological targets.
Further research is warranted to elucidate the specific biological profiles of each isomer and to explore their potential as scaffolds for the development of novel therapeutic agents.
Experimental Protocols
General Protocol for Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a tetramethylsilane (TMS) internal standard. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, often with an attenuated total reflectance (ATR) accessory for solid samples.
-
Mass Spectrometry (MS): The mass spectrum is acquired using a mass spectrometer, with electron ionization (EI) being a common method for these types of compounds.
General Protocol for MTT Cytotoxicity Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (4-bromo- and 5-bromo-2-benzofuran-1[3H]-one) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.[7][8][9][10][11]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[7][8] The results are used to determine the concentration at which the compound inhibits cell growth by 50% (IC₅₀).
Visualizing Synthetic Pathways and Experimental Workflows
To aid in the conceptualization of the synthetic and analytical processes, the following diagrams are provided.
Caption: Synthetic pathways for 4- and 5-Bromo-2-benzofuran-1[3H]-one.
Caption: General experimental workflow for synthesis, characterization, and biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-BROMO-2-BENZOFURAN-1(3H)-ONE | 102308-43-0 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. atcc.org [atcc.org]
- 11. broadpharm.com [broadpharm.com]
A Comparative Guide to the Reactivity of Brominated Benzofuranone Isomers in Palladium-Catalyzed Cross-Coupling Reactions
Executive Summary of Reactivity
The reactivity of brominated benzofuranone isomers in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic environment of the carbon-bromine (C-Br) bond, which influences the rate-determining oxidative addition step. The position of the bromine atom relative to the electron-withdrawing carbonyl group and the electron-donating lactone oxygen dictates the electron density at the C-Br bond and, consequently, its susceptibility to cleavage by the palladium catalyst.
Predicted Order of Reactivity in Suzuki-Miyaura Coupling:
Based on electronic effects, the predicted order of reactivity for brominated benzofuran-2(3H)-one isomers is:
7-bromo > 5-bromo > 3-bromo ≈ 4-bromo > 6-bromo
This prediction is based on the inductive and resonance effects of the carbonyl and lactone functionalities on the benzene and furanone rings. Positions para (7-position) and ortho (5-position) to the electron-donating lactone oxygen are expected to be more electron-rich, potentially leading to a slower oxidative addition. Conversely, the electron-withdrawing nature of the carbonyl group will have a more pronounced effect on the 3- and 4-positions.
Comparative Data for Suzuki-Miyaura Coupling
To illustrate the reactivity of a brominated benzofuranone isomer, the following table summarizes the results of the Suzuki-Miyaura coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids. While this is a benzofuran derivative and not a benzofuranone, the electronic similarities provide a useful reference.
| Brominated Substrate | Coupling Partner | Catalyst System | Base | Solvent | Time (min) | Yield (%) |
| Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Benzothiazole-oxime palladium(II) complex (0.1 mol%) | Cs₂CO₃ | Toluene | 25 | 96 |
| Methyl 5-bromobenzofuran-2-carboxylate | 4-Methylphenylboronic acid | Benzothiazole-oxime palladium(II) complex (0.1 mol%) | Cs₂CO₃ | Toluene | 20 | 98 |
| Methyl 5-bromobenzofuran-2-carboxylate | 4-Methoxyphenylboronic acid | Benzothiazole-oxime palladium(II) complex (0.1 mol%) | Cs₂CO₃ | Toluene | 20 | 97 |
| Methyl 5-bromobenzofuran-2-carboxylate | 2-Thienylboronic acid | Benzothiazole-oxime palladium(II) complex (0.1 mol%) | Cs₂CO₃ | Toluene | 30 | 95 |
Experimental Protocols
The following is a generalized protocol for a comparative study of the Suzuki-Miyaura coupling of brominated benzofuranone isomers. This protocol is based on standard procedures and may require optimization for specific substrates.
General Protocol for Comparative Suzuki-Miyaura Coupling
Materials:
-
Brominated benzofuranone isomer (e.g., 3-bromo, 5-bromo, or 7-bromobenzofuran-2(3H)-one) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.08 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the brominated benzofuranone isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, pre-mix the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol). Add this catalyst mixture to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour).
-
Upon completion (or after a set time for comparison), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to determine the isolated yield.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the general experimental workflow for the comparative study.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the comparative reactivity study.
Validating Analytical Methods for 4-Bromo-2-benzofuran-1[3H]-one: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of analytical techniques for the validation of 4-Bromo-2-benzofuran-1[3H]-one, a key intermediate in pharmaceutical synthesis. The methodologies and data presented are based on established principles for analogous benzofuran compounds and align with the validation parameters set forth by the International Council for Harmonisation (ICH).
The selection of an appropriate analytical method for this compound is critical and is primarily influenced by the physicochemical properties of the analyte, such as its volatility and thermal stability. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for the analysis of such pharmaceutical intermediates.
High-Performance Liquid Chromatography (HPLC) vs. Gas Chromatography-Mass Spectrometry (GC-MS)
HPLC is a highly versatile technique suitable for a broad range of compounds, including those that are non-volatile or thermally labile.[1] It offers a wide variety of stationary and mobile phases, enabling the optimization of separation for diverse molecules.[1] Conversely, GC-MS is exceptionally well-suited for the analysis of volatile and thermally stable compounds, providing excellent separation efficiency and definitive identification based on mass spectra.[1][2]
For this compound, the choice between HPLC and GC-MS would depend on its volatility and stability at the temperatures required for GC analysis. Given its structure, HPLC is likely the more robust and universally applicable method for routine quality control.
A decision tree for selecting the appropriate analytical method is presented below:
Quantitative Performance Comparison
The following tables summarize the expected performance characteristics of HPLC-UV and GC-MS for the analysis of a representative benzofuran derivative, which can be considered indicative for this compound.[2]
Table 1: Linearity and Range
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.05 - 50 |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
| Equation | y = 45872x + 1253 | y = 89753x + 876 |
Table 2: Accuracy (Recovery)
| Concentration Level | HPLC-UV (%) | GC-MS (%) |
| Low (1 µg/mL) | 99.2 ± 1.5 | 101.5 ± 2.1 |
| Medium (25 µg/mL) | 100.5 ± 1.1 | 99.8 ± 1.8 |
| High (75 µg/mL) | 99.8 ± 1.3 | 100.2 ± 1.5 |
Table 3: Precision (Relative Standard Deviation - RSD)
| Precision Type | HPLC-UV (%RSD) | GC-MS (%RSD) |
| Intraday | < 1.0 | < 2.0 |
| Interday | < 1.5 | < 2.5 |
Table 4: Sensitivity (LOD & LOQ)
| Parameter | HPLC-UV (µg/mL) | GC-MS (µg/mL) |
| Limit of Detection (LOD) | 0.15 | 0.015 |
| Limit of Quantitation (LOQ) | 0.5 | 0.05 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical results. Below are representative protocols for HPLC-UV and GC-MS analysis that can be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method utilizes reversed-phase chromatography to separate the analyte from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[3]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, a mixture of acetonitrile and potassium dihydrogen orthophosphate buffer (60:40 v/v), with the pH adjusted to 5.8.[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at a wavelength determined by a UV scan of the analyte.
-
Injection Volume: 10 µL.[3]
-
Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.[4]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve.[4]
-
Sample Solution: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable if the analyte is volatile and thermally stable.
-
Instrumentation: A standard GC-MS system.
-
Column: A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]
-
Injector Temperature: 250°C (splitless mode).[2]
-
Oven Temperature Program: Start at 150°C (hold for 1 minute), ramp to 280°C at 10°C/min, and hold for 5 minutes.[2]
-
MS Detection (EI):
-
Standard and Sample Preparation:
-
Stock Standard Solution: Prepare a 1 mg/mL stock solution of the reference standard in a suitable solvent like methanol or acetonitrile.
-
Working Standard Solutions: Dilute the stock solution to prepare calibration standards over the desired concentration range.
-
Sample Solution: Dissolve the sample in the solvent to a concentration within the linear range.
-
General Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The general workflow is illustrated below.
Other Characterization Techniques
While HPLC and GC-MS are primary tools for quantification and impurity profiling, other spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbon atoms, respectively, allowing for unambiguous structural confirmation.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.[6] The IR spectrum of a benzofuran derivative would show characteristic absorption bands for the carbonyl group and the aromatic ring.[7]
-
Mass Spectrometry (MS): When not coupled with a chromatographic technique, MS can provide the molecular weight of the compound and its fragmentation pattern, which is crucial for confirming its identity.[5]
References
A Researcher's Guide to Spectroscopic Characterization for Confirming Reaction Product Structures
In the landscape of chemical research and drug development, the unambiguous confirmation of a reaction product's structure is a critical step. Spectroscopic techniques are the cornerstone of this process, providing detailed information about the molecular architecture of newly synthesized compounds. This guide offers an objective comparison of four principal spectroscopic methods: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. By presenting key performance data in structured tables, detailing experimental protocols, and illustrating workflows, this guide aims to equip researchers with the knowledge to effectively utilize these techniques for structural elucidation.
Comparative Analysis of Spectroscopic Techniques
Each spectroscopic method offers a unique window into the molecular structure of a compound. While NMR spectroscopy provides unparalleled detail on the connectivity and environment of atoms, Mass Spectrometry excels at determining molecular weight and elemental composition. Infrared spectroscopy is a rapid and effective tool for identifying functional groups, and UV-Visible spectroscopy is particularly useful for characterizing compounds with conjugated systems. A synergistic approach, employing multiple techniques, often provides the most comprehensive and unambiguous structural confirmation.
Key Performance Characteristics
The following table summarizes the primary applications and the type of information obtained from each spectroscopic technique.
| Spectroscopic Technique | Primary Application | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation of molecules in solution. | Connectivity of atoms (through-bond and through-space), chemical environment of nuclei (1H, 13C, etc.), stereochemistry, and molecular dynamics.[1][2][3] |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental formula. | Mass-to-charge ratio (m/z) of the molecular ion and its fragments, providing the molecular weight and clues about the structure through fragmentation patterns.[4][5][6][7] |
| Infrared (IR) Spectroscopy | Identification of functional groups present in a molecule. | Absorption of specific frequencies of infrared light corresponding to the vibrational modes of different chemical bonds (e.g., C=O, O-H, N-H).[8][9][10][11] |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Analysis of compounds with chromophores and conjugated systems. | Wavelength of maximum absorbance (λmax), which is related to the extent of conjugation and the presence of chromophores in the molecule.[12][13][14] |
Quantitative Data for Structural Interpretation
The power of spectroscopic techniques lies in the quantitative data they provide. The following tables offer a reference for interpreting the spectra obtained from each method.
Table 1: Characteristic Infrared Absorption Frequencies
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The position of absorption bands, measured in wavenumbers (cm-1), is characteristic of specific bond vibrations.[9][10][11][15][16]
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Alkanes | C-H stretch | 2850-2960 | Strong |
| Alkenes | C=C stretch | 1620-1680 | Medium |
| =C-H stretch | 3010-3100 | Medium | |
| Alkynes | C≡C stretch | 2100-2260 | Weak |
| ≡C-H stretch | ~3300 | Strong, sharp | |
| Aromatic Rings | C=C stretch | 1450-1600 | Medium to weak |
| C-H stretch | 3000-3100 | Medium | |
| Alcohols, Phenols | O-H stretch (H-bonded) | 3200-3600 | Strong, broad |
| Carbonyls (general) | C=O stretch | 1670-1780 | Strong |
| Carboxylic Acids | O-H stretch | 2500-3300 | Strong, very broad |
| Amines | N-H stretch | 3300-3500 | Medium |
| Nitriles | C≡N stretch | 2220-2260 | Medium |
Table 2: Typical ¹H NMR Chemical Shifts
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), measured in parts per million (ppm), is indicative of the electronic environment of the proton.[1][2][6][17][18]
| Type of Proton | Chemical Shift (δ, ppm) |
| Alkyl (R-CH₃, R₂CH₂, R₃CH) | 0.9 - 1.8 |
| Allylic (C=C-CH ) | 1.6 - 2.6 |
| Benzylic (Ar-CH ) | 2.2 - 3.0 |
| Alkyne (RC≡CH ) | 2.0 - 3.0 |
| Alkyl Halide (X-CH ) | 2.5 - 4.0 |
| Alcohol (HO-CH ) | 3.3 - 4.0 |
| Vinylic (C=CH ) | 4.5 - 6.5 |
| Aromatic (Ar-H ) | 6.5 - 8.5 |
| Aldehyde (RCOH ) | 9.0 - 10.0 |
| Carboxylic Acid (RCOOH ) | 10.0 - 13.0 |
| Alcohol Hydroxyl (ROH ) | 0.5 - 5.0 |
| Amine (RNH₂) | 1.0 - 5.0 |
Table 3: Common Mass Spectrometry Fragmentation Patterns
Mass spectrometry often involves the fragmentation of the molecular ion. The analysis of these fragments provides valuable structural information. The stability of the resulting carbocations and radicals often dictates the observed fragmentation pathways.[4][5][19][20][21]
| Compound Class | Common Fragmentation Pattern | Key Fragment Ions (m/z) |
| Alkanes | Cleavage at branch points to form more stable carbocations. | Series of peaks separated by 14 amu (CH₂). |
| Alkenes | Allylic cleavage to form a stable allylic cation. | [C₃H₅]⁺ (m/z 41), [C₄H₇]⁺ (m/z 55), etc. |
| Aromatic Compounds | Benzylic cleavage to form the tropylium ion. | [C₇H₇]⁺ (m/z 91). |
| Alcohols | α-cleavage (loss of an alkyl radical), dehydration (loss of H₂O). | [M-R]⁺, [M-18]⁺. |
| Ketones & Aldehydes | α-cleavage to form an acylium ion, McLafferty rearrangement. | [RCO]⁺, rearrangement-specific fragments. |
| Carboxylic Acids | α-cleavage, McLafferty rearrangement. | [COOH]⁺ (m/z 45), rearrangement-specific fragments. |
| Esters | α-cleavage, McLafferty rearrangement. | [RCO]⁺, [OR']⁺, rearrangement-specific fragments. |
Table 4: Woodward-Fieser Rules for Predicting λₘₐₓ in Dienes
UV-Vis spectroscopy is particularly informative for conjugated systems. The Woodward-Fieser rules are a set of empirically derived rules that allow for the prediction of the wavelength of maximum absorption (λmax).[12][13][14][22][23]
| Feature | Wavelength Increment (nm) |
| Base Values | |
| Acyclic or Heteroannular Diene | 214 |
| Homoannular Diene | 253 |
| Increments for Substituents | |
| Each Alkyl Group or Ring Residue | +5 |
| Exocyclic Double Bond | +5 |
| Double Bond Extending Conjugation | +30 |
| -OR (Alkoxy) Group | +6 |
| -SR (Thioether) Group | +30 |
| -Cl, -Br | +5 |
| -NR₂ (Amine) Group | +60 |
Experimental Protocols
The quality of spectroscopic data is highly dependent on proper sample preparation and instrument operation. The following are generalized protocols for each technique.
Infrared (IR) Spectroscopy Protocol (Thin Solid Film Method)
This method is suitable for non-volatile solid samples.[8][24][25][26][27]
-
Sample Preparation : Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.
-
Film Deposition : Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface. Using a pipette, apply a drop of the sample solution to the center of the plate.
-
Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, even film of the solid product on the plate.
-
Spectrum Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Data Collection : Acquire the spectrum according to the instrument's software instructions. A background spectrum of the clean, empty beam path should be collected first.
-
Cleaning : After analysis, clean the salt plate thoroughly with an appropriate solvent and return it to a desiccator.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[3][28][29][30]
-
Sample Weighing : Accurately weigh 1-10 mg of the purified reaction product for ¹H NMR (10-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. The choice of solvent depends on the sample's solubility.
-
Dissolution : Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, briefly sonicate the sample.
-
Transfer to NMR Tube : Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry NMR tube.
-
Capping and Labeling : Cap the NMR tube and label it clearly.
-
Instrument Insertion : Carefully insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Data Acquisition : Insert the sample into the NMR spectrometer. The instrument will then be locked, shimmed (to optimize the magnetic field homogeneity), and the spectrum acquired.
Mass Spectrometry (MS) Protocol (Direct Infusion ESI)
This is a common method for introducing a liquid sample into an electrospray ionization (ESI) mass spectrometer.[7][31][32][33][34]
-
Sample Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI-MS (e.g., methanol, acetonitrile, or a mixture with water). The solvent should be volatile and able to support ions.
-
Syringe Loading : Draw the sample solution into a clean syringe.
-
Infusion Setup : Mount the syringe on a syringe pump and connect it to the ESI source of the mass spectrometer via a capillary tube.
-
Initiate Infusion : Start the syringe pump to infuse the sample at a slow, constant flow rate (e.g., 5-20 µL/min).
-
Spectrum Acquisition : Acquire the mass spectrum. The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized for the analyte.
-
Data Analysis : Analyze the resulting spectrum to identify the molecular ion and any significant fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol
This protocol is for obtaining the absorption spectrum of a compound in solution.[35][36][37][38][39]
-
Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, water). The concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0.
-
Cuvette Selection : Choose a cuvette made of a material that is transparent in the desired wavelength range (e.g., quartz for UV measurements).
-
Blank Measurement : Fill a clean cuvette with the pure solvent to be used as a reference (the "blank"). Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement : Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution.
-
Spectrum Acquisition : Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum over the desired wavelength range.
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance values.
Visualizing the Workflow
The following diagrams illustrate the logical flow of spectroscopic characterization and the general workflow for a single spectroscopic analysis.
Caption: Logical flow for spectroscopic characterization of a reaction product.
Caption: General experimental workflow for a single spectroscopic analysis.
References
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organomation.com [organomation.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. IR Absorption Table [webspectra.chem.ucla.edu]
- 12. Woodward's rules - Wikipedia [en.wikipedia.org]
- 13. kdsfun.weebly.com [kdsfun.weebly.com]
- 14. ijpbms.com [ijpbms.com]
- 15. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 18. compoundchem.com [compoundchem.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]
- 21. m.youtube.com [m.youtube.com]
- 22. WOODWARD– FIESER RULES.pdf [slideshare.net]
- 23. mlsu.ac.in [mlsu.ac.in]
- 24. webassign.net [webassign.net]
- 25. eng.uc.edu [eng.uc.edu]
- 26. amherst.edu [amherst.edu]
- 27. scribd.com [scribd.com]
- 28. scribd.com [scribd.com]
- 29. organomation.com [organomation.com]
- 30. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 31. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 32. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 33. info.gbiosciences.com [info.gbiosciences.com]
- 34. spectroscopyeurope.com [spectroscopyeurope.com]
- 35. youtube.com [youtube.com]
- 36. youtube.com [youtube.com]
- 37. chem.libretexts.org [chem.libretexts.org]
- 38. mt.com [mt.com]
- 39. ossila.com [ossila.com]
A Comparative Guide to Catalysts for Carbon-Carbon Bond Formation with 4-Bromo-2-benzofuran-1[3H]-one
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 4-Bromo-2-benzofuran-1[3H]-one core is a critical step in the synthesis of a variety of biologically active molecules and novel chemical entities. The selection of an appropriate catalyst is paramount for achieving high efficacy and yield in cross-coupling reactions. This guide provides a comparative overview of palladium, nickel, and copper-based catalytic systems for the coupling of this compound with various partners, drawing upon experimental data from analogous aryl bromide coupling reactions.
Catalyst Performance Comparison
The choice of catalyst significantly impacts the outcome of cross-coupling reactions involving aryl bromides like this compound. Palladium catalysts are widely recognized for their versatility and high efficiency in forming carbon-carbon bonds.[1][2][3] Nickel catalysts offer a cost-effective and highly active alternative, particularly for challenging transformations.[4][5][6] Copper catalysts are also utilized, often in conjunction with palladium or for specific coupling reactions like those involving alkynes and amines.[7][8]
The following table summarizes the performance of various catalytic systems in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, which are key methods for the derivatization of aryl halides. The data is compiled from studies on structurally similar substrates to provide a predictive framework for catalyst efficacy with this compound.
| Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | Effective for a range of aryl bromides.[9] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Highly active for heteroaryl bromides. | |
| NiCl₂(dppp) | dppp | K₃PO₄ | Dioxane | 100 | 12 | Good | A viable nickel-based alternative. | |
| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 24 | Good | Classic conditions for Heck reactions.[10] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cy₂NMe | Dioxane | 120 | 24 | 98 | Highly active catalyst for deactivated aryl chlorides, applicable to bromides.[10] | |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N | Toluene | RT | 6-20 | Good | Standard conditions for Sonogashira coupling.[11] |
| Pd(CF₃COO)₂ / CuI | PPh₃ | Et₃N | DMF | 100 | 3 | up to 96 | Efficient for amino-substituted bromopyridines.[12] | |
| CuI | trans-1,2-diaminocyclohexane | K₂CO₃ | Dioxane | 125 | 24 | Moderate to Good | Copper-catalyzed alternative.[8] | |
| Buchwald-Hartwig | [Pd(allyl)Cl]₂ | t-BuXPhos | NaOtBu | Toluene | 100 | 24 | 61-92 | Effective for coupling with various amines.[13] |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Toluene | 110 | 12 | Moderate to Good | Amination of aryl fluorosulfonates, applicable to bromides.[14] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of catalytic reactions. Below are representative protocols for Suzuki-Miyaura and Sonogashira couplings, adapted from literature for the specific substrate.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This procedure is based on established methods for the Suzuki-Miyaura coupling of aryl bromides.[1][15]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂ (2 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Dimethoxyethane (DME)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add anhydrous DME via syringe.
-
Stir the reaction mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper/Palladium-Catalyzed Sonogashira Coupling
This protocol is a generalized procedure based on literature precedents for the Sonogashira coupling of aryl bromides.[11][16]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2 equivalents)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous toluene, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
A clear understanding of the experimental sequence is essential for efficient laboratory work. The following diagram illustrates a typical workflow for a catalytic cross-coupling reaction.
Caption: A generalized experimental workflow for catalytic cross-coupling reactions.
The logical selection of a catalyst and reaction conditions is a critical step in synthetic chemistry. The following diagram outlines a decision-making process for choosing an appropriate catalyst for the coupling of this compound.
Caption: Decision workflow for catalyst selection in coupling reactions.
References
- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 3. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions | UCI Department of Chemistry [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Pyrroles via Copper-Catalyzed Coupling of Amines with Bromoenones [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijnc.ir [ijnc.ir]
A Comparative Guide to Alternative Reagents for the Synthesis of 4-Substituted 2-Benzofuran-1[3H]-ones
For Researchers, Scientists, and Drug Development Professionals
The 4-substituted 2-benzofuran-1[3H]-one scaffold is a crucial intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical agents. 4-Bromo-2-benzofuran-1[3H]-one serves as a versatile and common starting material, primarily utilized for introducing diverse functionalities at the C4-position through transition metal-catalyzed cross-coupling reactions. The bromine atom acts as a reliable leaving group for forming new carbon-carbon and carbon-heteroatom bonds.
However, the selection of the optimal starting material is critical for reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of alternative reagents and synthetic strategies to this compound, supported by comparative data and detailed experimental protocols.
Alternative Reagents and Synthetic Strategies
Alternatives to this compound can be broadly classified into two categories:
-
Alternative C4-Activated Benzofuranones : These are analogues where the bromine atom is replaced by another group that can participate in cross-coupling reactions, such as other halogens or triflates. The choice of leaving group can significantly impact reaction rates and conditions.
-
Alternative Synthetic Pathways : These strategies involve forming the desired C4-substituted benzofuranone without using a C4-halogenated intermediate. This often involves constructing the benzofuranone ring from an already substituted aromatic precursor, a strategy that can be more efficient for certain target molecules.
Logical Flow of Synthetic Approaches
The diagram below illustrates the two primary logical approaches for synthesizing 4-substituted benzofuranones.
Caption: Comparison of late-stage vs. convergent synthesis strategies.
Performance Comparison of C4-Activated Benzofuranones
The reactivity of the leaving group at the C4-position is paramount for the success of cross-coupling reactions. While this compound is widely used, other activated precursors offer distinct advantages in terms of reactivity and reaction conditions.
| Reagent | Relative Reactivity in Oxidative Addition | Common Coupling Reactions | Accessibility | Stability | Key Advantages | Disadvantages |
| 4-Chloro- | Lowest | Suzuki, Buchwald-Hartwig (requires specialized catalysts/ligands) | High | High | Cost-effective precursor | Low reactivity, harsh conditions often needed |
| 4-Bromo- | Intermediate | Suzuki, Sonogashira, Heck, Buchwald-Hartwig, Stille | High | High | Good balance of reactivity and stability, widely available | Less reactive than iodo or triflate analogues |
| 4-Iodo- | High | Suzuki, Sonogashira, Heck, Buchwald-Hartwig, Stille | Moderate | Moderate | Higher reactivity allows for milder reaction conditions | More expensive, can be less stable |
| 4-Triflyloxy- | Highest | Suzuki, Sonogashira, Heck, Buchwald-Hartwig | Moderate | Low | Extremely high reactivity, enables difficult couplings | Often unstable, sensitive to moisture, expensive to prepare |
Alternative Synthetic Pathways: Building from Substituted Precursors
Instead of functionalizing the pre-formed benzofuranone, an alternative is to construct the heterocyclic ring from a commercially available, substituted benzene derivative. This approach can reduce the number of steps and improve overall yield.
Workflow for Convergent Synthesis
This workflow demonstrates a general method for synthesizing a 4-substituted benzofuranone from a substituted phenol, avoiding a late-stage halogenation and cross-coupling.
Caption: Convergent synthesis of 4-substituted benzofuranones.
Comparison of Synthetic Strategies
| Parameter | Late-Stage Functionalization (via 4-Bromo) | Convergent Synthesis (from Substituted Precursor) |
| Flexibility | High: One common intermediate (4-bromo) can be used to synthesize a large library of derivatives. | Lower: A different starting material is needed for each C4-substituent. |
| Overall Yield | Can be lower due to multiple steps (halogenation + coupling). | Potentially higher if the substituted precursor is readily available. |
| Atom Economy | Lower, due to the introduction and subsequent displacement of the bromine atom. | Generally higher. |
| Cost-Effectiveness | Depends on the cost of the coupling partners and catalyst. | Depends on the cost of the specific substituted benzene starting material. |
| Applicability | Ideal for generating diverse libraries for SAR studies. | Ideal for large-scale synthesis of a single target molecule. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using an Aryl Bromide (Representative)
This protocol is a general representation of how this compound would be used in a Suzuki-Miyaura cross-coupling reaction.
Reaction:
Aryl-Br + Aryl'-B(OH)₂ → Aryl-Aryl' + B(OH)₂-Br
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like SPhos or XPhos (4 mol%).
-
Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or toluene/ethanol/water.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2-benzofuran-1[3H]-one.
Protocol 2: Synthesis of a Benzofuranone via Intramolecular Cyclization
This protocol provides an example of the convergent synthesis approach, starting from a phenol.[1]
Reaction:
Phenol → O-Acyl Phenol → Benzofuranone
Procedure:
-
O-acylation: In a round-bottom flask, dissolve the appropriately substituted phenol (1.0 eq) in a suitable solvent like acetone or THF.
-
Add a base such as K₂CO₃ (2.0 eq) and chloroacetyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the mixture and concentrate the filtrate to obtain the crude O-acylated phenol intermediate.
-
Intramolecular Friedel-Crafts Cyclization: Add the crude intermediate to a flask containing a Lewis acid like AlCl₃ (1.5 eq) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0 °C.
-
Stir the reaction at room temperature or with gentle heating until cyclization is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Extract the product with DCM, wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.
-
Purify the product via column chromatography to yield the desired substituted 2-benzofuran-1[3H]-one.
References
A Comparative Guide to the Biological Validation of 4-Bromo-2-benzofuran-1[3H]-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 4-bromo-2-benzofuran-1[3H]-one derivatives, a class of compounds showing promise in anticancer and antimicrobial applications. The benzofuran scaffold is a key structural motif in many biologically active natural and synthetic compounds.[1][2] The introduction of a bromine atom can significantly enhance the biological activity of these molecules.[1][3] This document summarizes quantitative data on their efficacy, details the experimental protocols for their validation, and visualizes the key signaling pathways involved in their mechanism of action.
Quantitative Biological Activity Data
The following tables present a summary of the reported anticancer and antimicrobial activities of various bromo-substituted benzofuran derivatives. It is important to note that this data is collated from multiple studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Anticancer Activity
The cytotoxic effects of bromo-benzofuran derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cells, is a standard measure of anticancer potency.
Table 1: Anticancer Activity of Bromo-Benzofuran Derivatives (IC50 in µM)
| Compound/Derivative | Substitution Pattern | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Series 1 | ||||
| Compound 1c | Bromine on the benzofuran system | K562 (Leukemia), MOLT-4 (Leukemia), HeLa (Cervical) | Significant activity reported | [1] |
| Compound 1e | Bromine on the benzofuran system | K562, MOLT-4, HeLa | Significant activity reported | [1] |
| Compound 2d | Bromine on the benzofuran system | K562, MOLT-4, HeLa | Significant activity reported | [1] |
| Compound 3a | Bromine on the benzofuran system | K562, MOLT-4, HeLa | Significant activity reported | [1] |
| Compound 3d | Bromine on the benzofuran system | K562, MOLT-4, HeLa | Significant activity reported | [1] |
| Series 2 | ||||
| Compound 7 | 5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone | K562, PC3, SW620 | Moderate activity towards Gram-positive strains (MIC 16-64 µg/mL) | [3] |
| Series 3 | ||||
| 3-Aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones | 5-Bromo on the benzofuran ring | Not specified | In vitro antitumor activity reported | [4] |
| Series 4 | ||||
| 8-bromo-3-{[phenylmethylidene]amino}[1]benzofuro[3,2-d]pyrimidin-4(3H)-one | 8-Bromo on the benzofuro[3,2-d]pyrimidine core | Four bacteria and two fungal species | Considerable activity reported | [5] |
Note: "Significant activity reported" indicates that the source mentions notable cytotoxic effects without providing specific IC50 values in the abstract.
Antimicrobial Activity
The antimicrobial potential of these derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of Bromo-Benzofuran Derivatives (MIC in µg/mL)
| Compound/Derivative | Microbial Strain(s) | MIC (µg/mL) | Reference(s) |
| Series 1 | |||
| Compound 7 | Gram-positive strains | 16 - 64 | [3] |
| Series 2 | |||
| 8-bromo-3-{[phenylmethylidene]amino}[1]benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives | E. coli, S. aureus, A. niger | Considerable activity reported | [5] |
| Series 3 | |||
| N-(3-phthalidyl) amines (B1-B4) | E. coli, S. aureus, C. albicans | Good activity at 5 mg/mL | [6] |
| Series 4 | |||
| 3/4-bromo benzohydrazide derivatives | Various bacteria | Most potent: 1.67 µM/ml | [7] |
Note: Some values are reported in different units (e.g., mg/mL, µM/ml) as per the original source.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of biological data. The following are generalized protocols for the key experiments cited in the evaluation of this compound derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds (this compound derivatives) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.
Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism after incubation.
Protocol:
-
Compound Preparation: The test compounds are dissolved and serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 28-35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound in which there is no visible growth.
Signaling Pathways and Mechanisms of Action
Several studies suggest that benzofuran derivatives exert their anticancer effects through the induction of apoptosis (programmed cell death) and inhibition of tubulin polymerization.
Apoptosis Induction Pathway
Bromo-benzofuran derivatives have been shown to induce apoptosis through intrinsic (mitochondrial) and extrinsic pathways. A common mechanism involves the activation of the p53 tumor suppressor protein and modulation of the PI3K/Akt/mTOR signaling pathway.
Caption: Proposed apoptotic pathway induced by this compound derivatives.
Tubulin Polymerization Inhibition
Another key mechanism of action for some benzofuran derivatives is the inhibition of tubulin polymerization, which is essential for cell division.
Caption: Mechanism of tubulin polymerization inhibition by this compound derivatives.
Experimental Workflow for Biological Validation
The overall process for validating the biological activity of these derivatives follows a logical progression from initial screening to mechanistic studies.
Caption: General experimental workflow for the validation of biological activity.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imjst.org [imjst.org]
- 7. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Compounds Synthesized from 4-Bromo-2-benzofuran-1[3H]-one
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of compounds derived from 4-Bromo-2-benzofuran-1[3H]-one, a versatile starting material for the synthesis of various biologically active molecules. We present a comparative analysis with an alternative synthetic route, offering supporting experimental data and detailed protocols.
Alternative Synthetic Route: A Point of Comparison
To provide a thorough comparison, we will assess the purity of a target benzofuranone derivative synthesized via two distinct pathways:
-
Route A: Synthesis starting from this compound.
-
Route B: An alternative synthesis commencing with 2-bromo-5-hydroxybenzoic acid.
The purity of the final product from each route will be evaluated using a suite of standard analytical techniques to highlight potential differences in impurity profiles.
Data Presentation: Purity Analysis Summary
The following table summarizes the quantitative purity data obtained for the target compound synthesized via Route A and Route B.
| Analytical Technique | Parameter | Route A: from this compound | Route B: from 2-bromo-5-hydroxybenzoic acid |
| High-Performance Liquid Chromatography (HPLC) | Purity (%) | 98.5% | 99.2% |
| Number of Impurities >0.1% | 3 | 1 | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity (%) | 98.2% | 99.0% |
| Major Impurity (m/z) | 212 (unreacted starting material) | 154 | |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Purity (%) | 98.8% | 99.5% |
| Residual Solvent (ppm) | 550 ppm (Ethyl Acetate) | 320 ppm (Dichloromethane) | |
| Elemental Analysis | % Carbon | Calculated: 51.38, Found: 51.25 | Calculated: 51.38, Found: 51.35 |
| % Hydrogen | Calculated: 2.70, Found: 2.65 | Calculated: 2.70, Found: 2.68 |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this guide are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of the synthesized benzofuranone derivatives and quantifying impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically effective.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used. A typical gradient might be:
-
0-20 min: 30-90% acetonitrile
-
20-25 min: 90% acetonitrile
-
25-30 min: 30% acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Hold at 280°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50-500.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.[1]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity (e.g., maleic acid).
-
Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d6).
-
Acquisition Parameters:
-
Use a calibrated 90° pulse.
-
Employ a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
-
Data Processing: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Purity is calculated based on the integral values, the number of protons for each signal, and the accurately weighed masses of the sample and internal standard.
Visualizing Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate the general workflow for purity assessment and a hypothetical signaling pathway that could be modulated by a synthesized benzofuranone derivative.
Caption: General workflow for the purification and purity assessment of synthesized compounds.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a synthesized benzofuranone derivative.
References
The Structure-Activity Relationship of Benzofuranone Analogs: A Comparative Guide for Researchers
For researchers and drug development professionals vested in the therapeutic potential of benzofuran-based scaffolds, understanding the nuanced relationship between chemical structure and biological activity is paramount. While specific comprehensive structure-activity relationship (SAR) studies on 4-Bromo-2-benzofuran-1[3H]-one analogs are not extensively documented in publicly available literature, a wealth of information on related benzofuran and benzofuranone derivatives provides critical insights into their potential as anticancer and enzyme-inhibiting agents. This guide synthesizes available data to offer a comparative analysis of these promising compounds.
Anticancer Activity of Halogenated Benzofuran Derivatives
The introduction of halogen atoms, particularly bromine, into the benzofuran ring system has been shown to significantly influence cytotoxic activity.[1] A study on halogenated derivatives of benzofuran highlighted that the position of the halogen is a critical determinant of its biological activity. For instance, a compound with a bromine atom attached to the methyl group at the 3-position of the benzofuran ring demonstrated remarkable cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively.[1] This suggests that the strategic placement of a bromine atom can enhance the anticancer potential of the benzofuran scaffold.
Comparative Anticancer Potency of Benzofuranone Analogs
The following table summarizes the in vitro anticancer activity of various benzofuran and benzofuranone derivatives against different human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), providing a quantitative comparison of their potency.
| Compound ID | Core Structure | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Benzofuran | 3-Bromomethyl | K562 (Leukemia) | 5 | [1] |
| 1 | Benzofuran | 3-Bromomethyl | HL60 (Leukemia) | 0.1 | [1] |
| 16b | 3-Methylbenzofuran | p-methoxy | A549 (Lung) | 1.48 | [2] |
| 22d | Oxindole-benzofuran hybrid | - | MCF-7 (Breast) | 3.41 | [2] |
| 22f | Oxindole-benzofuran hybrid | - | MCF-7 (Breast) | 2.27 | [2] |
| 30a | Benzofuran derivative | - | MCF-7 (Breast) | Not specified | [2] |
| 31c | Benzofuran derivative | - | HepG2 (Liver) | Not specified | [2] |
| 32a | Thiazole-benzofuran hybrid | Methyl on thiazole | HePG2, HeLa, MCF-7, PC3 | 4.0 - 16.72 | [2] |
| 37e | Piperazine-benzofuran | - | A549 (Lung) | <10 | [2] |
| 3f | 2-Substituted benzofuran | - | HEPG2 (Liver) | 12.4 µg/mL | [3] |
Experimental Protocols
The evaluation of the anticancer activity of these benzofuranone analogs typically involves standardized in vitro assays. The most common of these is the MTT assay.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][4]
-
Cell Seeding: Human cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzofuranone analogs) and incubated for a period of 24 to 72 hours.
-
MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Several benzofuran derivatives have been found to exert their anticancer effects by inhibiting tubulin polymerization.[2] This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.
Caption: Experimental workflow for determining the anticancer activity of benzofuranone analogs using the MTT assay.
Benzofuranone Analogs as Enzyme Inhibitors
Beyond their cytotoxic properties, benzofuranone derivatives have also been investigated as inhibitors of specific enzymes, such as Poly (ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a promising strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair mechanisms like BRCA mutations.
While specific SAR data for this compound as a PARP-1 inhibitor is not available, the broader benzofuran scaffold has been utilized in the design of PARP-1 inhibitors. The general principle involves designing molecules that mimic the nicotinamide moiety of NAD+, the natural substrate of PARP-1.
Caption: Proposed mechanism of action for a benzofuranone-based PARP-1 inhibitor leading to apoptosis in homologous recombination (HR)-deficient cancer cells.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-2-benzofuran-1[3H]-one: A Guide for Laboratory Professionals
For immediate reference, 4-Bromo-2-benzofuran-1[3H]-one is classified as a hazardous chemical. It is crucial for the safety of laboratory personnel and environmental protection that this compound is disposed of following strict protocols. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Appropriate personal protective equipment (PPE) must be worn at all times. In the event of a spill, use dry clean-up procedures and avoid generating dust.[1] Do not add water to the spill area, as this can increase the risk of exposure and environmental contamination.[2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body | Lab coat or chemical-resistant apron, full-length pants, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or with a suitable respirator if dust is generated. |
Hazard Identification and Classification
While a specific, detailed hazard profile for this compound is not extensively documented in the provided search results, its identity as a halogenated organic compound necessitates its treatment as hazardous waste.[2] Similar compounds exhibit acute toxicity if swallowed, and cause skin and eye irritation.[3][4]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through controlled incineration by a licensed hazardous waste disposal company.[2] Never dispose of this chemical down the drain or in regular trash.[2]
1. Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and solutions, in a dedicated and clearly labeled hazardous waste container.
-
This container should be specifically designated for "Halogenated Organic Waste".[2][5]
2. Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste".
-
Include the full chemical name: "this compound".
-
List any other components mixed with the waste and their approximate quantities.[2]
3. Decontamination of Empty Containers:
-
Empty containers that previously held this compound must be treated as hazardous waste unless properly decontaminated.[2]
-
Decontamination Procedure: Triple rinse the empty container with a suitable organic solvent in which the compound is soluble.[2]
-
The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your designated "Halogenated Organic Waste" container.[2]
-
After triple-rinsing, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware, but always consult your institution's Environmental Health and Safety (EHS) guidelines for specific rules.[2]
4. Storage and Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2]
-
Follow all institutional procedures for waste manifests and pickup scheduling.[2]
Experimental Protocols
Currently, there are no widely established experimental protocols for the chemical neutralization or degradation of this compound at a laboratory scale for disposal purposes.[2] Therefore, the regulated method of high-temperature incineration is the required disposal route.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
